Methiomeprazine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNNXSLDLIGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862750 | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7009-43-0, 1759-09-7 | |
| Record name | Methiomeprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7009-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levometiomeprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methiomeprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methiomeprazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVOMETIOMEPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methiomeprazine's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methiomeprazine (B162253), a phenothiazine (B1677639) derivative, is understood to exert its primary pharmacological effects through the antagonism of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide synthesizes the available information on its mechanism of action, drawing upon data from related phenothiazine compounds to infer its specific activities. While direct quantitative binding and functional data for this compound are limited in publicly accessible literature, the well-established structure-activity relationships (SAR) within the phenothiazine class provide a robust framework for understanding its molecular interactions and downstream signaling effects. This document outlines the presumed receptor binding profile, details the associated signaling pathways, and provides standardized experimental protocols for the further investigation of this compound and novel phenothiazine derivatives.
Introduction
This compound is a typical antipsychotic belonging to the phenothiazine chemical class. Like other drugs in this class, its therapeutic efficacy in psychiatric disorders is primarily attributed to its ability to modulate dopaminergic and serotonergic neurotransmission. The core structure of phenothiazines consists of a tricyclic ring with a sulfur and a nitrogen atom, and variations in the side chain and substitutions on the ring system dictate the potency and receptor selectivity of individual compounds. This compound is characterized by a methylthio (-SCH3) group at the 2-position of the phenothiazine nucleus and a dimethylaminopropyl side chain. Based on established SAR principles for phenothiazines, these structural features suggest a strong affinity for D2 dopamine and 5-HT2A serotonin receptors.[1][2][3]
Core Mechanism of Action: Receptor Antagonism
The primary mechanism of action for this compound is believed to be the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[4][5]
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the mesolimbic pathway is correlated with the antipsychotic effects of phenothiazines, alleviating the positive symptoms of schizophrenia.[5] The three-carbon propylene (B89431) chain connecting the phenothiazine nucleus to the terminal amine in this compound is a critical determinant for potent neuroleptic activity, facilitating a conformation that mimics dopamine and allows for competitive antagonism at the D2 receptor.[1][2][6][7] The electron-withdrawing nature of the substituent at the 2-position, in this case, a methylthio group, is also known to enhance antipsychotic activity.[3]
Serotonin 5-HT2A Receptor Antagonism
Blockade of 5-HT2A receptors is a common feature of many atypical and some typical antipsychotics. This action is thought to contribute to a lower incidence of extrapyramidal side effects and may also play a role in mitigating the negative symptoms of schizophrenia. The interaction with 5-HT2A receptors is a key differentiator in the pharmacological profiles of various antipsychotic agents.
Quantitative Data: Inferred Receptor Binding Profile
| Receptor | Chlorpromazine (B137089) Ki (nM) | Thioridazine Ki (nM) | This compound (Inferred) |
| Dopamine D2 | 3.1 | 3.5 | Moderate to High Affinity |
| Serotonin 5-HT2A | 3.3 | 11 | Moderate to High Affinity |
| Serotonin 5-HT1A | 1300 | 2600 | Low Affinity |
| Alpha-1 Adrenergic | 2.6 | 12 | Moderate Affinity |
| Histamine H1 | 3.0 | 20 | Moderate to High Affinity |
| Muscarinic M1 | 79 | 13 | Moderate Affinity |
Note: This table is for comparative purposes. Actual Ki values for this compound would need to be determined experimentally.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by this compound initiates distinct downstream signaling cascades.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[8][9] Antagonism of these receptors by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.[8][10][11][12]
Serotonin 5-HT2A Receptor Signaling
Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.[13] Antagonism by this compound blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).[14][15][16][17]
Experimental Protocols
To empirically determine the receptor binding profile and functional activity of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.[18][19][20][21]
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor and serotonin 5-HT2A receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, omit this compound. For non-specific binding wells, add a high concentration of the non-specific inhibitor.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inositol Phosphate (B84403) (IP) Accumulation
This assay measures the functional antagonist activity of this compound at Gq-coupled receptors like the 5-HT2A receptor.[22][23][24][25]
Objective: To determine the potency of this compound to inhibit serotonin-induced inositol phosphate accumulation.
Materials:
-
Cells expressing the 5-HT2A receptor
-
[3H]myo-inositol
-
Inositol-free medium
-
Stimulation buffer containing lithium chloride (LiCl)
-
Serotonin
-
This compound
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Label the cells with [3H]myo-inositol overnight.
-
Wash the cells with inositol-free medium.
-
Pre-incubate the cells with varying concentrations of this compound in stimulation buffer containing LiCl.
-
Stimulate the cells with a fixed concentration of serotonin (e.g., its EC80).
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid).
-
Neutralize the samples and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.
-
Elute the total inositol phosphates and measure the radioactivity by liquid scintillation counting.
-
Plot the inhibition of serotonin-stimulated IP accumulation as a function of this compound concentration to determine the IC50.
Conclusion
While direct experimental data for this compound remains to be fully elucidated in the public domain, its structural characteristics as a phenothiazine derivative provide a strong foundation for understanding its mechanism of action. It is presumed to be a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, thereby modulating key signaling pathways implicated in psychosis. The experimental protocols detailed in this guide offer a clear path for the definitive characterization of this compound's pharmacological profile, which will be invaluable for future drug development and neuroscience research. Further studies are warranted to precisely quantify its receptor binding affinities and functional potencies to fully understand its therapeutic and side-effect profile.
References
- 1. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. SAR of phenothiazine.pptx [slideshare.net]
- 4. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. | Semantic Scholar [semanticscholar.org]
- 8. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D2 receptor inhibition of adenylyl cyclase is abolished by acute ethanol but restored after chronic ethanol exposure (tolerance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. The serotonin 5-HT2 receptor-phospholipase C system inhibits the induction of long-term potentiation in the rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inositol phosphate assay [bio-protocol.org]
- 23. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inositol phosphate (IP) accumulation assay [bio-protocol.org]
- 25. bmglabtech.com [bmglabtech.com]
The Pharmacological Profile of Methiomeprazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative pharmacological data for Methiomeprazine is limited. This guide provides a comprehensive overview of its expected pharmacological profile based on its classification as a phenothiazine (B1677639) derivative and the known properties of this class of compounds. The experimental protocols and data tables are representative examples to guide research and development efforts.
Introduction
This compound is a phenothiazine derivative. Phenothiazines are a well-established class of antipsychotic drugs known for their complex pharmacology, primarily involving antagonism at dopamine (B1211576) receptors. As a member of this class, this compound is anticipated to exhibit a multi-receptor binding profile, influencing various neurotransmitter systems in the central nervous system (CNS). This technical guide aims to provide a detailed overview of the expected pharmacological properties of this compound, including its receptor binding affinity, functional activity, and potential signaling pathway modulation. Furthermore, it outlines standard experimental protocols for the comprehensive pharmacological characterization of this compound.
Expected Receptor Binding Profile
Based on its phenothiazine core structure, this compound is predicted to have the highest affinity for dopamine D2-like receptors (D2, D3, and D4). Additionally, significant affinity for serotonin (B10506) (5-HT) receptors (particularly 5-HT2A and 5-HT2C), adrenergic receptors (α1 and α2), histamine (B1213489) receptors (H1), and muscarinic acetylcholine (B1216132) receptors (M1-M5) is expected. The precise affinity (Ki values) at these receptors would determine its therapeutic efficacy and side-effect profile.
Table 1: Anticipated Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Predicted Affinity (Ki, nM) | Radioligand | Tissue/Cell Source |
| Dopamine Receptors | |||
| D1 | 10 - 100 | [³H]SCH23390 | Rat Striatum / CHO cells |
| D2 | 0.1 - 10 | [³H]Spiperone | Rat Striatum / HEK293 cells |
| D3 | 1 - 50 | [³H]7-OH-DPAT | Recombinant CHO cells |
| D4 | 5 - 100 | [³H]Nemonapride | Recombinant CHO cells |
| Serotonin Receptors | |||
| 5-HT1A | 50 - 500 | [³H]8-OH-DPAT | Rat Hippocampus / HEK293 cells |
| 5-HT2A | 1 - 20 | [³H]Ketanserin | Rat Frontal Cortex / CHO cells |
| 5-HT2C | 10 - 100 | [³H]Mesulergine | Porcine Choroid Plexus / HEK293 cells |
| Adrenergic Receptors | |||
| α1A | 5 - 50 | [³H]Prazosin | Rat Cerebral Cortex / HEK293 cells |
| α1B | 10 - 100 | [¹²⁵I]HEAT | Rat Liver / CHO cells |
| α2A | 20 - 200 | [³H]Rauwolscine | Human Platelets / HEK293 cells |
| Histamine Receptors | |||
| H1 | 0.5 - 15 | [³H]Pyrilamine | Guinea Pig Cerebellum / CHO cells |
| Muscarinic Receptors | |||
| M1-M5 (non-selective) | 50 - 500 | [³H]N-methylscopolamine | Rat Cerebral Cortex / CHO cells |
Note: The Ki values presented are hypothetical and based on typical ranges for phenothiazine antipsychotics. Actual experimental values for this compound are required for confirmation.
Expected Functional Activity
This compound is expected to act as an antagonist or inverse agonist at dopamine D2, serotonin 5-HT2A, adrenergic α1, histamine H1, and muscarinic receptors. Its functional potency (IC50 or EC50 values) at these receptors will be crucial in defining its pharmacological effects.
Table 2: Anticipated Functional Activity of this compound
| Receptor | Assay Type | Functional Response Measured | Predicted Activity (IC50/EC50, nM) |
| Dopamine D2 | cAMP Inhibition Assay | Inhibition of forskolin-stimulated cAMP accumulation | 1 - 20 (IC50) |
| Serotonin 5-HT2A | Calcium Mobilization Assay | Inhibition of 5-HT-induced intracellular calcium release | 5 - 50 (IC50) |
| Adrenergic α1A | Inositol (B14025) Phosphate Accumulation | Inhibition of phenylephrine-induced IP1 accumulation | 10 - 100 (IC50) |
| Histamine H1 | Calcium Mobilization Assay | Inhibition of histamine-induced intracellular calcium release | 1 - 15 (IC50) |
Note: The IC50/EC50 values are hypothetical and serve as a guide for expected potency based on the phenothiazine class.
Key Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with various G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.
Dopamine D2 Receptor Signaling
Antagonism of D2 receptors by this compound is expected to block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Serotonin 5-HT2A Receptor Signaling
Antagonism at 5-HT2A receptors is expected to block serotonin-induced activation of the Gq/11 pathway, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing human D2 receptors (e.g., HEK293 or CHO cells) or rat striatal tissue.
-
Radioligand: [³H]Spiperone (specific activity ~60-120 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates, filter mats (GF/B or GF/C), cell harvester, scintillation counter, and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer, membrane preparation, and [³H]Spiperone.
-
Non-specific binding wells: Assay buffer, membrane preparation, [³H]Spiperone, and 10 µM Haloperidol.
-
Displacement wells: Assay buffer, membrane preparation, [³H]Spiperone, and varying concentrations of this compound.
-
-
The final concentration of [³H]Spiperone should be close to its Kd value (e.g., 0.1-0.5 nM).
-
Incubate the plates at room temperature (or 37°C) for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization for Serotonin 5-HT2A Receptor
Objective: To determine the functional potency (IC50) of this compound as an antagonist at the serotonin 5-HT2A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin (5-HT).
-
Test compound: this compound.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the 5-HT2A expressing cells into the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of serotonin (EC80 concentration, predetermined) into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
The peak fluorescence response is used for data analysis.
-
Determine the IC50 value of this compound by plotting the percentage inhibition of the serotonin response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacological Profile
The in vivo effects of this compound are expected to be consistent with its receptor binding and functional activity profile. Key anticipated effects include:
-
Antipsychotic Activity: Primarily mediated by D2 receptor antagonism in the mesolimbic pathway. This can be assessed in animal models such as amphetamine- or apomorphine-induced hyperlocomotion and conditioned avoidance response.
-
Sedation: Due to potent H1 and α1 adrenergic receptor antagonism. This can be evaluated using tests like the open-field test (reduced locomotion) and potentiation of hypnotic effects of barbiturates.
-
Extrapyramidal Side Effects (EPS): A risk associated with D2 receptor antagonism in the nigrostriatal pathway. Models to assess this include catalepsy tests.
-
Anticholinergic Effects: Resulting from muscarinic receptor blockade, which can be assessed by measuring effects on salivation or pupil diameter.
Conclusion
This compound, as a phenothiazine derivative, is predicted to be a potent antagonist at multiple neurotransmitter receptors, with dopamine D2 receptor antagonism being a key feature. Its clinical profile will be determined by the balance of its affinities and functional activities at dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. The experimental protocols outlined in this guide provide a framework for the detailed pharmacological characterization of this compound, which is essential for its further development and for understanding its therapeutic potential and liabilities. Comprehensive in vitro and in vivo studies are required to establish the precise pharmacological profile of this compound.
A Technical Guide to Preclinical Research on Novel Phenothiazine Analogs for Antipsychotic Drug Discovery
Disclaimer: Publicly available preclinical research data specifically on Methiomeprazine analogs is limited. Therefore, this guide provides a comprehensive overview of the preclinical research process for novel phenothiazine (B1677639) analogs, drawing upon established methodologies and data from similar antipsychotic compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The development of novel antipsychotics is crucial for addressing the unmet needs of patients with schizophrenia, particularly concerning negative and cognitive symptoms, as well as treatment resistance. Phenothiazines, a class of antipsychotic drugs, have been a cornerstone of treatment, and the exploration of their analogs continues to be a promising avenue for discovering compounds with improved efficacy and side-effect profiles. This guide outlines the essential stages of preclinical research for novel phenothiazine analogs, from initial synthesis and in vitro screening to in vivo behavioral and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Synthesis and Structure-Activity Relationship (SAR)
The journey of a novel antipsychotic begins with its chemical synthesis. For phenothiazine analogs, this often involves modifications to the core tricyclic structure or the side chain.[1] The goal of these modifications is to improve the compound's affinity for target receptors while minimizing off-target effects.
Structure-Activity Relationship (SAR) studies are integral to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the chemical moieties responsible for desired and undesired effects.[2] For instance, SAR studies on phenothiazines have shown that the presence of electron-donating groups on the phenothiazine ring can enhance certain biological activities.[2]
Experimental Protocol: General Synthesis of Phenothiazine Analogs
A common synthetic route for novel phenothiazine derivatives involves the reaction of a substituted phenothiazine core with various acyl chlorides or alkylamines.[3]
-
Preparation of the Phenothiazine Core: Start with a commercially available or synthesized substituted phenothiazine.
-
Activation: The nitrogen at position 10 of the phenothiazine ring is typically the site of modification. This can be achieved by reacting the phenothiazine with a suitable reagent to form an intermediate, such as a 10-acyl chloride.[3]
-
Coupling Reaction: The activated phenothiazine intermediate is then reacted with a desired side chain, which could be an alkylamine or another nucleophile, often under reflux conditions.
-
Purification and Characterization: The final product is purified using techniques like column chromatography. The structure of the synthesized analog is then confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
In Vitro Screening
Once synthesized, novel analogs undergo a battery of in vitro tests to determine their pharmacological profile. These initial screens are crucial for identifying promising candidates for further development.
Receptor Binding Assays
The primary mechanism of action for most antipsychotics involves their interaction with dopamine (B1211576) and serotonin (B10506) receptors. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a panel of relevant receptors. Lower Ki values indicate a higher binding affinity.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of a Novel Phenothiazine Analog (Compound X)
| Receptor | Compound X | Haloperidol (Typical) | Clozapine (Atypical) |
| Dopamine D₂ | 15.2 | 1.5 | 126 |
| Serotonin 5-HT₂ₐ | 5.8 | 20.5 | 12 |
| Serotonin 5-HT₁ₐ | 25.6 | >10,000 | 855 |
| Muscarinic M₁ | 150.4 | 1,800 | 1.9 |
| Adrenergic α₁ | 30.1 | 6.0 | 7 |
| Histamine H₁ | 12.5 | 75 | 6 |
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
-
Objective: To determine the binding affinity of a test compound for the dopamine D₂ receptor.
-
Materials:
-
Cell membranes from cells expressing recombinant human D₂ receptors.
-
[³H]-Spiperone (radioligand).
-
Test compound (e.g., novel phenothiazine analog).
-
Haloperidol (positive control).
-
Assay buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or control.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
After incubation, the mixture is filtered to separate the bound from the free radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Behavioral Models
Promising compounds from in vitro screening are then advanced to in vivo studies using animal models of schizophrenia. These models aim to replicate certain aspects of the disorder and are used to assess the antipsychotic-like effects of a compound.
Pharmacological Models
These models use drugs to induce behaviors in animals that are analogous to the symptoms of schizophrenia.
-
Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperactivity in rodents. This model is used to screen for compounds that can antagonize the stimulant effects of amphetamine, which is predictive of antipsychotic activity against positive symptoms.
-
NMDA Receptor Antagonist Models (e.g., Ketamine, PCP): Drugs like ketamine and phencyclidine (PCP) that block the NMDA receptor can induce positive, negative, and cognitive symptoms in humans. In rodents, they cause hyperlocomotion, social withdrawal, and cognitive deficits, providing a broader model of schizophrenia symptoms.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Objective: To evaluate the ability of a test compound to reverse amphetamine-induced hyperactivity.
-
Animals: Male rodents (e.g., rats or mice).
-
Procedure:
-
Acclimate the animals to the testing environment, typically an open-field chamber equipped with infrared beams to track movement.
-
Administer the test compound or vehicle to the animals.
-
After a set pretreatment time, administer d-amphetamine to induce hyperlocomotion.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration.
-
-
Data Analysis: Compare the locomotor activity of animals treated with the test compound and amphetamine to those treated with vehicle and amphetamine. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.
Neurodevelopmental Models
These models involve interventions during early brain development to produce long-lasting changes that are relevant to the neurobiology of schizophrenia. An example is the neonatal ventral hippocampal lesion (NVHL) model in rats, which leads to behavioral abnormalities in adulthood that mimic schizophrenia symptoms.
Table 2: Hypothetical Efficacy of Compound X in Animal Models of Schizophrenia
| Model | Parameter | Vehicle + Amphetamine | Compound X (10 mg/kg) + Amphetamine |
| Amphetamine-Induced Hyperlocomotion | Total Distance Traveled (cm) | 8500 ± 650 | 3200 ± 450 |
| PCP-Induced Social Interaction Deficit | Social Interaction Time (s) | 45 ± 8 | 110 ± 12 |
| Prepulse Inhibition (PPI) Deficit | % PPI | 25 ± 5 | 60 ± 7 |
| p < 0.05 compared to vehicle group |
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of preclinical development. Pharmacokinetic studies determine the concentration of the drug in the body over time, while pharmacodynamic studies relate these concentrations to the drug's effect.
Table 3: Hypothetical Pharmacokinetic Parameters of Compound X in Rats
| Parameter | Value |
| Bioavailability (F%) | 45 |
| Peak Plasma Concentration (Cmax, ng/mL) | 250 |
| Time to Peak Concentration (Tmax, h) | 2.0 |
| Half-life (t₁/₂, h) | 8.5 |
| Volume of Distribution (Vd, L/kg) | 15 |
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Dosing: Administer a single dose of the test compound to a cohort of animals, typically via both intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and bioavailability.
Visualizations
Preclinical Antipsychotic Drug Discovery Workflow
Caption: A generalized workflow for preclinical antipsychotic drug discovery.
Hypothetical Signaling Pathway of a Novel Atypical Antipsychotic
Caption: A simplified signaling pathway for a hypothetical atypical antipsychotic.
Conclusion
The preclinical development of novel phenothiazine analogs is a complex, multi-stage process that requires a combination of synthetic chemistry, in vitro pharmacology, and in vivo behavioral and pharmacokinetic testing. While specific data on this compound analogs are not widely available, the principles and protocols outlined in this guide provide a robust framework for the evaluation of new chemical entities in the quest for safer and more effective treatments for schizophrenia. The iterative process of design, synthesis, and testing is key to optimizing lead compounds and identifying promising candidates for clinical development.
References
Methiomeprazine solubility in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methiomeprazine (B162253), a phenothiazine (B1677639) derivative. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for structurally similar and well-studied phenothiazine compounds, namely chlorpromazine (B137089) and thioridazine (B1682328). This information serves as a valuable reference for formulation development, analytical method design, and pharmacokinetic studies involving this compound and related compounds.
Core Concepts in Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, resulting in a saturated solution. For ionizable compounds like this compound, solubility is significantly influenced by the pH of the medium.
Solubility of Related Phenothiazine Derivatives
The following tables summarize the available quantitative solubility data for chlorpromazine hydrochloride and thioridazine hydrochloride in various common solvents. This data provides an approximation of the expected solubility behavior of this compound.
Table 1: Solubility of Chlorpromazine Hydrochloride
| Solvent | Solubility |
| Water (in PBS, pH 7.2) | Approximately 10 mg/mL[1] |
| Water | 1 g/mL[1] |
| Ethanol | Approximately 30 mg/mL[1], 660 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL[1], 71 mg/mL[1] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL[1] |
| Methanol | Soluble[1] |
| Chloroform | Soluble[1] |
| Ether | Insoluble[1] |
| Benzene | Insoluble[1] |
Table 2: Solubility of Thioridazine Hydrochloride
| Solvent | Solubility |
| Water | 50 mg/mL, 40 mg/mL[1] |
| Ethanol | Approximately 10 mg/mL[1], Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Approximately 25 mg/mL[1], 81 mg/mL[1] |
| Dimethylformamide (DMF) | Approximately 25 mg/mL[1] |
| Methanol | Soluble[1] |
| Chloroform | Soluble[1] |
| Ether | Insoluble[1] |
Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the steps for determining the solubility of a phenothiazine derivative in a specific solvent.
Objective: To determine the saturation solubility of a phenothiazine compound in a given solvent at a controlled temperature.
Materials:
-
Phenothiazine compound (e.g., this compound)
-
Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment. For fine suspensions, centrifugation at the same temperature may be necessary to achieve a clear separation of the solid and liquid phases.[1]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the dissolved phenothiazine in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1]
-
Calculation: Calculate the solubility of the compound by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining compound solubility via the shake-flask method.
pH-Dependent Solubility
For ionizable compounds like this compound, which is a weak base, solubility is highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of such drugs.[4] Generally, the solubility of a weakly basic drug increases as the pH of the environment decreases (becomes more acidic) due to the formation of the more soluble ionized form. Conversely, as the pH increases (becomes more basic), the proportion of the less soluble unionized form increases, leading to a decrease in overall solubility. This pH-dependent solubility is a critical consideration in the formulation of oral dosage forms, as the drug will encounter a wide range of pH values as it transits through the gastrointestinal tract.
References
In Silico Modeling of Methiomeprazine Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methiomeprazine is a phenothiazine (B1677639) derivative with potential applications in neuroscience research due to its structural similarity to other antipsychotic agents. Understanding its interaction with key central nervous system receptors is crucial for elucidating its mechanism of action and guiding further drug development. In silico modeling offers a powerful and cost-effective approach to predict and analyze the binding of small molecules like this compound to their protein targets. This technical guide provides a comprehensive overview of the methodologies and workflows for modeling the binding of this compound to the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, two primary targets for many antipsychotic drugs.
This document outlines the core principles of molecular docking and molecular dynamics simulations, provides detailed experimental protocols, and presents relevant quantitative data for comparative analysis. The included signaling pathway and workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex biological and computational processes involved. While direct experimental binding affinities for this compound are not extensively reported in publicly available literature, this guide provides a framework for conducting such in silico investigations, using data from structurally related compounds as a reference. Phenothiazine antipsychotics are thought to work by blocking the action of dopamine in the brain[1].
Quantitative Data: Comparative Receptor Binding Affinities
To provide a context for the potential binding affinity of this compound, the following table summarizes the reported Ki (inhibition constant) values for several well-characterized phenothiazine antipsychotics at the human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) | Primary Use |
| Chlorpromazine | 3.1[2] | 0.42[3] | Antipsychotic |
| Fluphenazine | 0.8[2] | - | Antipsychotic |
| Perphenazine | 0.6[2] | - | Antipsychotic |
| Trifluoperazine | - | - | Antipsychotic |
| Promethazine | 16 | - | Antihistamine, Antiemetic |
| This compound | Not Reported | Not Reported | - |
Note: The Ki values are collated from various sources and should be used as a reference. Experimental conditions can significantly influence these values. Trifluoperazine is an inhibitor of the Dopamine D2 receptor with an IC50 of 1.2 nM.
Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol outlines a general procedure for docking this compound to the dopamine D2 or serotonin 5-HT2A receptor.
3.1.1. Preparation of the Receptor Structure
-
Obtain Receptor Structure: Download the 3D structure of the human dopamine D2 receptor or serotonin 5-HT2A receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model may be constructed.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the receptor structure.
-
Assign atomic charges (e.g., Kollman charges).
-
Repair any missing side chains or atoms using protein preparation utilities in software like Schrödinger Maestro or UCSF Chimera.
-
3.1.2. Preparation of the Ligand Structure
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.
-
Ligand Optimization:
-
Generate a low-energy 3D conformation of the ligand.
-
Assign partial atomic charges (e.g., Gasteiger charges).
-
Define the rotatable bonds.
-
3.1.3. Docking Procedure
-
Grid Generation: Define a docking grid box that encompasses the binding site of the receptor. The binding site can be identified from the position of a co-crystallized ligand or predicted using binding site detection algorithms.
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the search algorithm parameters (e.g., genetic algorithm, Lamarckian genetic algorithm).
-
Perform the docking run to generate a series of possible binding poses for the ligand.
-
-
Pose Analysis and Scoring:
-
The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity.
-
Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of its stability and interactions.
3.2.1. System Preparation
-
Starting Structure: Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking experiment as the initial structure.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Solvation: Place the complex in a periodic box of explicit solvent (e.g., water molecules).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
3.2.2. Simulation Protocol
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. Restrain the protein and ligand atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure and temperature to allow the system density to relax to the correct value. Gradually release the restraints on the protein and ligand.
-
-
Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.
3.2.3. Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between this compound and the receptor.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the receptor.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
In Silico Modeling Workflow
The following diagram outlines a typical workflow for an in silico study of a ligand-receptor interaction.
Caption: In Silico Modeling Workflow.
Conclusion
In silico modeling provides a robust and insightful platform for investigating the binding of this compound to the dopamine D2 and serotonin 5-HT2A receptors. By following the detailed protocols for molecular docking and molecular dynamics simulations outlined in this guide, researchers can predict binding affinities, identify key interacting residues, and understand the dynamic nature of the ligand-receptor complex. The comparative data on related phenothiazines offer a valuable benchmark for these computational studies. The visualized signaling pathways and workflow provide a clear conceptual framework for these investigations. Ultimately, the application of these in silico techniques can significantly accelerate the characterization of this compound's pharmacological profile and inform the rational design of novel therapeutic agents.
References
Early-phase studies of Methiomeprazine derivatives
An In-Depth Technical Guide to the Early-Phase Evaluation of Novel Phenothiazine (B1677639) Derivatives
This guide provides a comprehensive overview of the critical steps involved in the early-phase research and development of novel Methiomeprazine derivatives and other related phenothiazine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents within this chemical class. This document outlines common experimental protocols, presents exemplary data, and illustrates key signaling pathways and workflows.
Introduction to Phenothiazine Derivatives
Phenothiazines are a class of heterocyclic compounds with a core tricyclic structure containing nitrogen and sulfur atoms. This scaffold is the basis for a wide range of pharmacologically active agents.[1] While initially recognized for their antipsychotic properties, research has expanded to explore their potential as anticancer, antimicrobial, and antioxidant agents.[2][3] The diverse biological activities of phenothiazine derivatives are attributed to their ability to interact with a variety of cellular targets, including neurotransmitter receptors and enzymes.[4][5] The synthesis of novel derivatives often involves modifications at the N10 position of the phenothiazine ring, leading to a wide array of compounds with unique pharmacological profiles.
Synthesis of Novel Phenothiazine Derivatives
The generation of new phenothiazine derivatives is a cornerstone of early-phase research. A common synthetic strategy involves the modification of the phenothiazine core, often through N-alkylation or N-acylation reactions.
General Synthetic Protocol
A frequently employed method for synthesizing novel phenothiazine derivatives begins with the appropriate phenothiazine precursor. The synthesis of 10-substituted phenothiazine carboxamides, for instance, can be achieved by reacting acyl chlorides with various alkylamines.
Experimental Protocol: Synthesis of PTZ 10-carboxamides
-
Synthesis of Intermediate Acyl Chlorides: A solution of the starting phenothiazine is combined with an appropriate acyl chloride in a solvent such as tetrahydrofuran (B95107) (THF).
-
Amidation Reaction: The resulting intermediate solution is added dropwise to a solution containing the desired alkylamine.
-
Reaction Completion: The mixture is heated under reflux until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Purification: The final product is then purified using standard techniques such as column chromatography to yield the desired novel phenothiazine derivative.
In Vitro Evaluation
Initial screening of newly synthesized compounds relies on a battery of in vitro assays to determine their biological activity and potential toxicity.
Cytotoxicity Assessment
For derivatives being investigated for anticancer potential, determining their cytotoxic effects on cancer cell lines is a primary step.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., HeLa, Hep3B, SkHep1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized phenothiazine derivatives.
-
Incubation: Following a 24-48 hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
-
Cell Treatment: Similar to the MTT assay, cancer cells are treated with varying concentrations of the test compounds.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Measurement: The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: The percentage of LDH release is calculated relative to control wells, providing an indicator of membrane damage and cytotoxicity.
Table 1: Exemplary In Vitro Cytotoxicity Data for Novel Phenothiazine Derivatives
| Compound | Cell Line | IC50 (µM) | Maximum LDH Release (%) |
| Derivative 1 | Hep3B | 15.2 | 67.8 ± 4.9 |
| Derivative 2 | Hep3B | 25.8 | 57.7 ± 4.6 |
| Derivative 3 | SkHep1 | 32.5 | Not Reported |
| Derivative 4 | SkHep1 | 45.1 | 57.69 ± 4.69 |
| Prochlorperazine | Hep3B | 18.9 | Not Reported |
| Trifluoperazine | Hep3B | 20.3 | Not Reported |
Antipsychotic Activity Screening
For derivatives intended for antipsychotic applications, in vitro receptor binding assays are crucial for determining their affinity for key neurotransmitter receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand, such as [3H]spiperone, and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The Ki (inhibition constant) is calculated to determine the affinity of the test compound for the D2 receptor.
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties in a whole organism.
Toxicity and Neuromodulatory Activity in Zebrafish
The zebrafish model offers a rapid and effective in vivo system for assessing the toxicity and neuroactivity of novel compounds.
Experimental Protocol: Zebrafish Developmental Toxicity and Cholinesterase Activity
-
Embryo Exposure: Zebrafish embryos are exposed to different concentrations of the phenothiazine derivatives in a multi-well plate.
-
Toxicity Assessment: Over a period of several days, various endpoints such as mortality, hatching rate, and morphological abnormalities are recorded.
-
Cholinesterase Activity: At the end of the exposure period, larvae are homogenized, and the total cholinesterase activity is measured using a colorimetric assay.
-
Gene Expression Analysis: The mRNA levels of key genes, such as ache, can be quantified using quantitative real-time PCR (qRT-PCR) to assess the compound's effect on cholinergic signaling.
Rodent Models for Antipsychotic Efficacy
Rodent models are instrumental in evaluating the antipsychotic potential of new chemical entities. The phencyclidine (PCP)-induced hyperlocomotion model is a widely used assay.
Experimental Protocol: PCP-Induced Hyperlocomotion in Mice
-
Compound Administration: Mice are pre-treated with the test phenothiazine derivative or a vehicle control.
-
PCP Induction: After a specified period, the mice are administered PCP to induce hyperlocomotor activity.
-
Locomotor Activity Measurement: The animals are placed in an open-field arena, and their locomotor activity is recorded using an automated tracking system.
-
Data Analysis: The ability of the test compound to attenuate the PCP-induced increase in locomotor activity is a key indicator of its potential antipsychotic efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the drug discovery pipeline.
Conclusion
The early-phase study of this compound derivatives and other phenothiazines involves a systematic progression from chemical synthesis to in vitro and in vivo evaluation. The methodologies and data presented in this guide offer a foundational framework for researchers in this field. By employing these experimental protocols and understanding the underlying biological pathways, the scientific community can continue to explore the therapeutic potential of this versatile class of compounds.
References
- 1. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and biological evaluation of phenothiazine derivatives | Journal of Pharmacreations [pharmacreations.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Methiomeprazine
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methiomeprazine in bulk drug and pharmaceutical dosage forms. The method was developed based on a comprehensive review of analytical techniques for structurally similar phenothiazine (B1677639) derivatives and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The developed method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.
Introduction
This compound, N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[2][3] This application note describes the development and validation of a simple, rapid, and cost-effective RP-HPLC method for the quantification of this compound.
Experimental
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data station.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
Chromatographic Conditions
The chromatographic separation was achieved on a C18 column. The mobile phase consisted of a mixture of an organic solvent and an aqueous buffer, delivered at a constant flow rate. The detection wavelength was selected based on the UV spectrum of this compound. The detailed chromatographic conditions are summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Method Development and Optimization
The primary objective of the HPLC method development was to achieve a symmetrical peak for this compound with good resolution and a reasonable run time. The selection of the stationary and mobile phases was based on the physicochemical properties of this compound (a basic compound) and a review of methods for similar phenothiazine compounds like trimeprazine.[4][5]
-
Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for non-polar to moderately polar compounds.
-
Mobile Phase Selection: A mixture of acetonitrile and water was selected as the mobile phase. Phosphoric acid was added to the aqueous phase to improve the peak shape by minimizing tailing, which is common for basic compounds. Different ratios of acetonitrile and the aqueous buffer were tested to optimize the retention time and peak symmetry.
-
Detection Wavelength: The UV spectrum of this compound was scanned, and 254 nm was chosen as the detection wavelength as it provided good sensitivity.
Protocols
Protocol 1: Preparation of Standard Solution
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
Protocol 2: Preparation of Sample Solution (for a tablet dosage form)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration of 100 µg/mL.
Protocol 3: Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution multiple times to check for system suitability.
-
Inject the sample solutions.
-
Record the chromatograms and calculate the amount of this compound in the samples using the peak area of the standard.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by injecting a blank, a placebo solution, the standard solution, and the sample solution. The chromatograms showed no interference from excipients at the retention time of this compound, indicating the method's specificity.
Linearity
The linearity of the method was determined by analyzing a series of solutions of this compound at different concentrations. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis. The results are summarized in Table 2.
Table 2: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 20 - 120 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 25432x + 1234 | - |
Accuracy
The accuracy of the method was determined by the recovery study at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated and the results are presented in Table 3.
Table 3: Accuracy Data
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.1 | 79.8 | 99.63% |
| 100% | 100.2 | 100.5 | 100.30% |
| 120% | 120.3 | 120.8 | 100.42% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution were made, and the relative standard deviation (%RSD) was calculated. The results are summarized in Table 4.
Table 4: Precision Data
| Precision | % RSD | Acceptance Criteria |
| Repeatability (Intra-day) | 0.54% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 0.89% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The results are presented in Table 5.
Table 5: LOD and LOQ Data
| Parameter | Result | Acceptance Criteria |
| LOD | 0.5 µg/mL | S/N ratio of 3:1 |
| LOQ | 1.5 µg/mL | S/N ratio of 10:1 |
Stability-Indicating Study
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to stress conditions such as acid, base, oxidation, heat, and photolysis. The degradation products were well-resolved from the main peak of this compound, confirming the stability-indicating capability of the method.
Conclusion
The developed RP-HPLC method for the determination of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and can be effectively used for routine analysis of this compound in bulk and pharmaceutical formulations, as well as for stability studies.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical flow of HPLC method development and validation.
References
Application Notes and Protocols for the Administration of Methiomeprazine in Animal Models of Psychosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methiomeprazine is identified as a selective Dopamine (B1211576) D3 receptor antagonist. The Dopamine D3 receptor, predominantly located in limbic brain regions associated with cognition and emotion, represents a promising target for antipsychotic drug development.[1][2] Unlike D2 receptor antagonists which are associated with significant extrapyramidal side effects, selective D3 antagonists are hypothesized to offer a more targeted therapeutic approach, potentially addressing not only positive symptoms but also the cognitive and negative symptoms of schizophrenia with a better safety profile.[1][2]
While extensive preclinical data specifically for "this compound" is not widely available in published literature, these application notes provide a comprehensive framework for its evaluation in established animal models of psychosis. The protocols described are based on standard methodologies used to characterize selective D3 receptor antagonists.
Part 1: Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the blockade of the Dopamine D3 receptor. D3 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. They have a very high affinity for dopamine, suggesting they play a crucial role in modulating tonic and phasic dopamine signaling.[3] By antagonizing the D3 receptor, this compound is expected to prevent this inhibitory action, thereby modulating downstream signaling cascades in key neural circuits like the mesolimbic pathway, which is implicated in the positive symptoms of psychosis. Furthermore, D3 antagonism may enhance cortical dopamine and acetylcholine (B1216132) release, which could contribute to improvements in cognitive deficits.
Part 2: Experimental Workflows and Logic
The evaluation of a novel compound like this compound follows a logical progression from initial pharmacokinetic profiling to rigorous behavioral testing in validated animal models. The overall goal is to establish a dose-response relationship and assess the compound's efficacy in reversing psychosis-like behaviors.
The rationale for using a D3 antagonist is based on the hypothesis that selective blockade can normalize dopamine system dysregulation, which is believed to underlie psychosis, without the adverse effects of broader D2 antagonism.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Pharmacokinetic (PK) Profiling in Rats
Objective: To determine the pharmacokinetic properties of this compound to guide dose selection for efficacy studies.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 5% Tween 80 in sterile saline)
-
Dosing syringes and needles (for IV and PO/IP administration)
-
Blood collection tubes (with K2EDTA)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats for at least 7 days with ad libitum access to food and water.
-
Group Allocation: Assign rats to different groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration (n=3-4 per time point). A typical study might involve a 2 mg/kg IV dose and a 10 mg/kg PO/IP dose.
-
Dose Preparation: Prepare a fresh dosing solution of this compound in the chosen vehicle.
-
Administration: Administer the compound via the specified route.
-
Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO/IP: 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software.
Table 1: Representative Pharmacokinetic Data for this compound in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 850 ± 110 | 450 ± 75 |
| Tmax (h) | 0.08 | 1.0 ± 0.25 |
| AUClast (h*ng/mL) | 1250 ± 210 | 2800 ± 450 |
| Half-life (t½) (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |
| Bioavailability (%) | N/A | ~45% |
Data are hypothetical and presented as mean ± SD.
Protocol 2: Reversal of Amphetamine-Induced Hyperlocomotion
Objective: To assess the efficacy of this compound in a model of positive symptoms of psychosis.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound (e.g., 1, 3, 10 mg/kg) dissolved in vehicle
-
D-amphetamine (2.5 mg/kg) dissolved in saline
-
Open field arenas equipped with photobeam tracking systems
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse in an open field arena and allow it to habituate for 30 minutes.
-
Pre-treatment: Administer this compound (or vehicle) via IP injection. Return mice to their home cages. The pre-treatment time should be based on the Tmax from PK studies (e.g., 30-60 minutes).
-
Psychostimulant Challenge: Administer D-amphetamine (or saline for control groups) via IP injection.
-
Locomotor Activity Recording: Immediately place the mice back into the open field arenas and record locomotor activity (total distance traveled) for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by post-hoc tests to compare treatment groups.
Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| Treatment Group | N | Total Distance Traveled (meters) | % Reversal of AMPH Effect |
|---|---|---|---|
| Vehicle + Saline | 10 | 150 ± 25 | N/A |
| Vehicle + Amphetamine (2.5 mg/kg) | 10 | 450 ± 60 | 0% |
| This compound (1 mg/kg) + AMPH | 10 | 380 ± 55 | 23% |
| This compound (3 mg/kg) + AMPH | 10 | 250 ± 40* | 67% |
| This compound (10 mg/kg) + AMPH | 10 | 175 ± 30** | 92% |
*Data are hypothetical (mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle + Amphetamine group.
Protocol 3: Reversal of Prepulse Inhibition (PPI) Deficits
Objective: To evaluate this compound's effect on sensorimotor gating deficits, a translational marker of psychosis.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Apomorphine (B128758) (0.5 mg/kg) or Dizocilpine (MK-801; 0.2 mg/kg) to induce PPI deficit
-
Startle response chambers with acoustic stimuli generators
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes.
-
Pre-treatment: Administer this compound (or vehicle) IP 30-60 minutes before the PPI-disrupting agent.
-
PPI Disruption: Administer apomorphine or MK-801 (or saline) IP 15 minutes before testing.
-
Testing Session:
-
Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise).
-
Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 73, 77, or 81 dB) precedes the pulse by 100 ms.
-
No-stimulus trials: Background noise only.
-
-
Record the whole-body startle response (amplitude) for each trial.
-
-
Data Analysis: Calculate %PPI for each prepulse intensity: %PPI = 100 - [(Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial) * 100] Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity).
Table 3: Effect of this compound on Apomorphine-Induced PPI Deficits
| Treatment Group | N | % PPI (at 77 dB prepulse) |
|---|---|---|
| Vehicle + Saline | 12 | 65 ± 5 |
| Vehicle + Apomorphine (0.5 mg/kg) | 12 | 25 ± 4 |
| This compound (1 mg/kg) + APO | 12 | 32 ± 6 |
| This compound (3 mg/kg) + APO | 12 | 48 ± 5* |
| This compound (10 mg/kg) + APO | 12 | 61 ± 6** |
*Data are hypothetical (mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle + Apomorphine group.
References
- 1. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 2. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Methiomeprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the crystallization of Methiomeprazine (B162253) Hydrochloride, a phenothiazine (B1677639) derivative. The objective is to offer a comprehensive guide to various crystallization techniques applicable to this active pharmaceutical ingredient (API). These methodologies are designed to enable the controlled production of crystalline this compound hydrochloride with desired purity, yield, and crystal morphology. The protocols described include slow evaporation, anti-solvent crystallization, and cooling crystallization. Furthermore, this document outlines standard analytical techniques for the characterization of the resulting crystalline solid forms.
Physicochemical Properties of this compound Hydrochloride
This compound hydrochloride is the hydrochloride salt of this compound.[1] A thorough understanding of its physicochemical properties is fundamental for the development of robust crystallization processes.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅ClN₂S₂ | [1] |
| Molecular Weight | 381.0 g/mol | [1] |
| IUPAC Name | N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride | [1] |
| Appearance | White to faint yellow crystalline powder | [2] |
| Solubility (General) | Soluble in methanol (B129727) and water.[3] |
Crystallization Protocols
The selection of an appropriate crystallization method is critical for obtaining high-quality crystals. The following protocols are standard techniques that can be adapted and optimized for this compound hydrochloride.
Protocol 1: Slow Evaporation Crystallization
This technique is suitable for obtaining high-quality single crystals and is dependent on the slow evaporation of a solvent from a saturated solution of the compound.
Methodology:
-
Dissolution: Dissolve a known quantity of this compound hydrochloride in a suitable solvent (e.g., methanol) at room temperature to create a saturated or near-saturated solution. Gentle warming can be applied to facilitate dissolution.
-
Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the vessel with a perforated film (e.g., Parafilm with pinholes) to allow for slow solvent evaporation.
-
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once a suitable volume of crystals has formed, harvest them by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at a mild temperature.
Illustrative Data:
| Parameter | Value |
| Starting Material | 1.0 g |
| Solvent | Methanol |
| Volume | 15 mL |
| Yield | 0.85 g (85%) |
| Purity (HPLC) | >99.5% |
| Crystal Size | 0.5 - 2.0 mm |
Protocol 2: Anti-Solvent Crystallization
This method involves the addition of a miscible "anti-solvent" in which the compound is insoluble, to a solution of the compound, thereby inducing precipitation.
Methodology:
-
Dissolution: Dissolve this compound hydrochloride in a minimum amount of a "good" solvent (e.g., methanol) in which it is highly soluble.[3]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., diethyl ether or hexane) in which this compound hydrochloride has low solubility, to the stirred solution until turbidity is observed.
-
Crystallization: Continue the addition of the anti-solvent dropwise until crystal formation is initiated. The solution can be cooled to enhance yield.
-
Maturation: Allow the mixture to stir at a controlled temperature for a period to allow for crystal growth and equilibration.
-
Harvesting and Drying: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Illustrative Data:
| Parameter | Value |
| Starting Material | 1.0 g |
| Solvent | Methanol (5 mL) |
| Anti-Solvent | Diethyl Ether (20 mL) |
| Yield | 0.92 g (92%) |
| Purity (HPLC) | >99.7% |
| Crystal Size | 50 - 200 µm |
Protocol 3: Cooling Crystallization
This technique relies on the principle that the solubility of most compounds decreases with a decrease in temperature.
Methodology:
-
Dissolution: Prepare a saturated solution of this compound hydrochloride in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C).[4]
-
Hot Filtration: Filter the hot solution to remove any undissolved particles.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For higher yields, the solution can be further cooled in an ice bath or refrigerator.
-
Crystal Formation: Crystals will form as the solubility of the compound decreases with temperature.
-
Harvesting and Drying: Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.
Illustrative Data:
| Parameter | Value |
| Starting Material | 1.0 g |
| Solvent | Ethanol |
| Dissolution Temperature | 60 °C |
| Crystallization Temperature | 4 °C |
| Yield | 0.88 g (88%) |
| Purity (HPLC) | >99.6% |
| Crystal Size | 100 - 500 µm |
Characterization of Crystalline Forms
The solid-state properties of the crystallized this compound hydrochloride should be thoroughly characterized using various analytical techniques.
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph) and to assess the degree of crystallinity.[5]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and to detect the presence of different polymorphic forms or solvates.[5]
-
Thermogravimetric Analysis (TGA): To determine the presence of residual solvent or to study the thermal stability of the crystals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the identity of the compound and to detect changes in molecular interactions between different crystalline forms.[5]
-
Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe the crystal habit (shape) and to estimate the particle size distribution.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the described crystallization protocols.
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
Caption: Workflow for Cooling Crystallization.
References
Application Notes and Protocols for Methiomeprazine in Neurochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neurochemical properties of methiomeprazine (B162253), a phenothiazine (B1677639) derivative, and its potential applications in neurochemical research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their study design.
Application Notes
This compound is a phenothiazine compound with a chemical structure suggestive of antipsychotic activity. Its utility in neurochemical studies stems from its interactions with various neurotransmitter systems, which are crucial in the pathophysiology of several neuropsychiatric disorders. While comprehensive quantitative binding data for this compound is limited in publicly available literature, its structural similarity to other phenothiazines, such as levomepromazine (B1675116) and metopimazine (B1676515), provides valuable insights into its potential receptor binding profile and pharmacological effects.
Mechanism of Action: Based on its structural class, this compound is presumed to act primarily as an antagonist at dopamine (B1211576) D2 receptors. This is a hallmark of typical antipsychotic agents and is central to their efficacy in treating psychosis. Additionally, like other phenothiazines, this compound likely exhibits activity at a range of other receptors, contributing to its broader pharmacological profile and potential side effects. These may include serotonin (B10506) (5-HT), alpha-adrenergic, histamine (B1213489) (H1), and muscarinic (M1) receptors. The precise affinity for these receptors determines its classification as a typical or atypical antipsychotic.
Applications in Neurochemical Studies:
-
Receptor Binding Assays: To characterize the binding profile of this compound and determine its affinity (Ki or IC50 values) for various neurotransmitter receptors. This is a critical first step in understanding its mechanism of action.
-
In Vivo Microdialysis: To investigate the effects of this compound on the extracellular levels of neurotransmitters, particularly dopamine and its metabolites, in specific brain regions of freely moving animals. This provides insights into its in vivo neurochemical effects.
-
Behavioral Pharmacology Models: To assess the antipsychotic potential and extrapyramidal side effect liability of this compound. Key models include the conditioned avoidance response and the catalepsy test.
Quantitative Data Summary
Due to the limited availability of specific quantitative binding data for this compound, the following table is a composite based on data from structurally related phenothiazine compounds, metopimazine and levomepromazine, to provide an estimated profile. Researchers are strongly encouraged to determine the precise binding affinities of this compound experimentally.
| Receptor Subtype | Ligand/Compound | Ki (nM) - Approximate/Inferred | Reference Compound |
| Dopamine D2 | This compound | Nanomolar range | Metopimazine |
| Serotonin 5-HT2A | This compound | - | - |
| Alpha-1 Adrenergic | This compound | Nanomolar range | Metopimazine |
| Histamine H1 | This compound | Nanomolar range | Metopimazine, Levomepromazine |
| Muscarinic M1 | This compound | Weak affinity (higher nM to µM range) | Metopimazine, Levomepromazine |
Note: This table is for illustrative purposes and is based on the profiles of structurally similar compounds. Actual Ki values for this compound must be determined experimentally.
Experimental Protocols
In Vitro Receptor Binding Assay: Competitive Radioligand Binding
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
This compound
-
Haloperidol (B65202) (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound and haloperidol in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (concentration to be optimized)
-
This compound or haloperidol at various concentrations
-
[³H]-Spiperone at a fixed concentration (typically at or below its Kd value)
-
-
For total binding, omit the competing ligand (this compound or haloperidol).
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
This protocol describes an in vivo microdialysis experiment to measure the effect of this compound on extracellular dopamine levels in the striatum of a rat.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection
-
Anesthesia
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum. Secure the cannula with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for a set period post-injection (e.g., 2-3 hours).
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Behavioral Pharmacology: Catalepsy Bar Test
This protocol is for assessing the potential of this compound to induce catalepsy in rats, a common measure of extrapyramidal side effects.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Catalepsy bar (a horizontal bar raised a few centimeters from a flat surface)
-
Stopwatch
-
This compound solution for injection
-
Haloperidol (positive control)
-
Vehicle control (e.g., saline)
Procedure:
-
Habituate the rats to the testing room and apparatus.
-
Administer this compound, haloperidol, or vehicle to different groups of rats.
-
At set time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time should be set (e.g., 180 seconds) at which the trial is terminated if the rat has not moved.
-
Repeat the test at each time point.
-
Compare the descent latencies between the different treatment groups. A significant increase in descent latency compared to the vehicle group indicates cataleptic-like effects.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific parameters of each experiment, such as drug concentrations, incubation times, and animal models, based on their specific research questions and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
Troubleshooting & Optimization
Technical Support Center: Optimizing Methiomeprazine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methiomeprazine bioassays. Our goal is to help you optimize your signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Noise in a Dopamine (B1211576) D2 Receptor Binding Assay
-
Question: We are performing a radioligand binding assay with [³H]-Spiperone to test this compound's affinity for the D2 receptor, but we are observing high non-specific binding, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?
-
Answer: High background noise in a receptor binding assay can obscure your specific signal. Here are common causes and troubleshooting steps:
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cell membranes or assay plate is a frequent cause of high background.
-
Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) in your assay buffer. You can also try extending the blocking incubation time.[1]
-
-
Excess Radioligand Concentration: Using a concentration of the radioligand that is too high can lead to increased non-specific binding.[2]
-
Solution: Titrate your radioligand to determine the optimal concentration. Ideally, you should use a concentration at or below the dissociation constant (Kd) for competition assays.[2]
-
-
Insufficient Washing: Inefficient removal of unbound radioligand will result in a high background signal.
-
Solution: Increase the number of wash steps after the incubation. Ensure that the wash buffer is cold and that the washing is performed rapidly to prevent dissociation of the specifically bound ligand.[1]
-
-
Radioligand Sticking to Assay Plates/Filters: Some radioligands can adhere non-specifically to plasticware or filter mats.
-
Solution: Consider pre-treating your plates or filters with a blocking agent. Testing different brands of plates or filter mats can sometimes resolve this issue.
-
-
Contamination of Reagents: Contamination of buffers or the radioligand can contribute to background noise.
-
Solution: Prepare fresh buffers for each experiment and ensure your radioligand has not degraded.
-
-
Issue 2: Low Signal in a Functional cAMP Assay
-
Question: We are using a functional assay to measure the antagonist effect of this compound on dopamine-induced inhibition of cAMP production. However, the signal window between the stimulated and inhibited states is very small. How can we improve our signal-to-noise ratio?
-
Answer: A small signal window in a functional assay can make it difficult to accurately determine the potency of your test compound. Here are some strategies to amplify your signal:
-
Sub-optimal Cell Density: The number of cells per well can significantly impact the magnitude of the signal.
-
Solution: Perform a cell titration experiment to determine the optimal cell density that provides the most robust signal window.[3]
-
-
Low Agonist (Dopamine) Concentration: The concentration of the agonist used to stimulate the response may not be optimal.
-
Solution: Perform a dose-response curve for your agonist (dopamine) to determine the EC80 concentration (the concentration that produces 80% of the maximal response). Using the EC80 concentration of the agonist for your inhibition assay will provide a larger window to measure antagonism.
-
-
Inactive or Degraded Reagents: The activity of reagents such as forskolin (B1673556) (used to stimulate adenylyl cyclase) or dopamine can diminish over time.
-
Solution: Always use freshly prepared solutions of agonists and other critical reagents. Store stock solutions according to the manufacturer's recommendations and avoid repeated freeze-thaw cycles.
-
-
Insufficient Incubation Time: The incubation time with the agonist or antagonist may not be sufficient to elicit a maximal response.
-
Solution: Optimize the incubation times for both the antagonist (this compound) and the agonist (dopamine). A time-course experiment can help determine the point of maximal response.
-
-
Assay-Specific Issues (e.g., Luciferase or HTRF assays): The detection reagents themselves can be a source of weak signal.
-
Solution: Ensure that the detection reagents are prepared correctly and are within their expiration date. For luciferase assays, check for quenching effects from your test compound.
-
-
Quantitative Data Summary
Table 1: Typical Parameters for Dopamine D2 Receptor Radioligand Binding Assays
| Parameter | Typical Value/Range | Notes |
| Radioligand | [³H]-Spiperone | A commonly used antagonist radioligand for D2 receptors. |
| Kd of Radioligand | 0.1 - 2 nM | This value should be determined experimentally for your specific assay conditions. |
| Radioligand Concentration | ≤ Kd | For competition binding assays, using a concentration at or below the Kd is recommended. |
| Non-specific Binding Control | 10 µM Haloperidol or Sulpiride | A high concentration of a known D2 antagonist is used to define non-specific binding. |
| Incubation Time | 60 - 90 minutes | Should be sufficient to reach binding equilibrium. |
| Incubation Temperature | Room Temperature (20-25°C) | |
| Expected Specific Binding | > 80% of total binding | A high percentage of specific binding is indicative of a good assay. |
Table 2: Typical Parameters for a Functional cAMP Assay
| Parameter | Typical Value/Range | Notes |
| Cell Line | HEK293 or CHO cells stably expressing the human D2 receptor | |
| Agonist | Dopamine | |
| Agonist Concentration | EC80 | The concentration that elicits 80% of the maximal response. |
| Adenylyl Cyclase Stimulator | Forskolin | Used to generate a basal level of cAMP. |
| Incubation Time | 15 - 30 minutes | For agonist/antagonist treatment. |
| Detection Method | HTRF, ELISA, Luciferase | Various kits are commercially available. |
| Expected Signal Window | > 5-fold | A larger fold change between the stimulated and fully inhibited states is desirable. |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Competition Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with [³H]-Spiperone.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone.
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters
-
Scintillation Counter and Scintillation Cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]-Spiperone (at a concentration ≤ Kd) + Assay Buffer.
-
Non-specific Binding: Receptor membranes + [³H]-Spiperone + 10 µM Haloperidol.
-
Competitive Binding: Receptor membranes + [³H]-Spiperone + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Antagonism Assay
This protocol describes a method to measure the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).
-
Agonist: Dopamine.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Addition:
-
Remove the culture medium and replace it with assay buffer.
-
Add varying concentrations of this compound to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add dopamine at its EC80 concentration to all wells except the basal control wells.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone and forskolin + dopamine).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a functional cAMP antagonism assay.
References
Technical Support Center: Methiomeprazine Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of methiomeprazine (B162253) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, as a phenothiazine (B1677639) derivative, is susceptible to degradation through several pathways. The most common degradation mechanisms are oxidation, hydrolysis, and photolysis.[1] Oxidation typically occurs at the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide. Hydrolysis may occur under acidic or basic conditions, potentially cleaving the side chain. Photodegradation can happen upon exposure to light, often resulting in complex mixtures of degradation products.
Q2: What is a stability-indicating analytical method and why is it important?
A2: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2] It is crucial in drug development and quality control to ensure that the analytical method can distinguish the intact drug from any potential degradants, thus providing an accurate assessment of the drug's stability.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. Typical stress conditions for this compound would include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 72 hours.
-
Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[1]
Q4: What are the common challenges in identifying this compound degradation products?
A4: Common challenges include:
-
Co-elution of degradation products: Degradants with similar polarities may co-elute during chromatographic analysis, making individual identification and quantification difficult.
-
Low concentration of degradants: Degradation products are often present at very low levels, requiring highly sensitive analytical techniques for detection.
-
Structural elucidation of unknown impurities: Determining the exact chemical structure of a newly formed degradation product can be complex and may require a combination of techniques like LC-MS/MS and NMR.[3]
-
Lack of commercially available reference standards: For novel degradation products, reference standards are often not available, making their quantification challenging. In such cases, relative response factors (RRFs) may need to be determined.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound and its degradation products in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) ratio and the pH of the aqueous phase. A gradient elution may be necessary to resolve all peaks. |
| Incorrect column selection. | Use a high-resolution column (e.g., C18 with a smaller particle size) and consider different stationary phase chemistries if co-elution persists. | |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase flow rate. | Use a column oven to maintain a constant temperature. Ensure the HPLC pump is properly primed and delivering a consistent flow rate. |
| Mobile phase degradation. | Prepare fresh mobile phase daily and degas it properly before use. | |
| Low sensitivity for detecting degradation products. | Inappropriate detector wavelength. | Determine the UV absorption maxima of the degradation products, if possible, or use a diode array detector (DAD) to monitor a range of wavelengths. |
| Low concentration of the degradant. | Use a more sensitive detector like a mass spectrometer (MS). Concentrate the sample if possible without degrading the analytes. | |
| Mass balance in forced degradation studies is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected. | Ensure the analytical method is capable of detecting all degradation products. This may involve using a universal detector like a Corona Charged Aerosol Detector (CAD) in addition to UV. |
| Degradation products are volatile or do not have a UV chromophore. | Use techniques like GC-MS for volatile impurities. | |
| Incorrect quantification of degradation products. | If reference standards are unavailable, determine the relative response factors (RRFs) for the degradation products relative to the API for accurate quantification.[5] |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate how to present experimental results.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | DP-1 |
| 0.1 M NaOH (60°C, 24h) | 22.5% | 3 | DP-2 |
| 3% H₂O₂ (RT, 24h) | 35.8% | 1 | DP-3 (Sulfoxide) |
| Thermal (105°C, 72h) | 8.1% | 1 | DP-4 |
| Photolytic (ICH Q1B) | 12.7% | 2 | DP-5 |
Table 2: Chromatographic and Mass Spectrometric Data of this compound and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| This compound | 10.5 | 345.1 |
| DP-1 (Acid Degradation) | 8.2 | 299.1 |
| DP-2 (Base Degradation) | 7.5 | 315.1 |
| DP-3 (Oxidative Degradation) | 9.8 | 361.1 |
| DP-4 (Thermal Degradation) | 9.1 | 329.1 |
| DP-5 (Photolytic Degradation) | 11.2 | 359.1 |
Experimental Protocols
1. Stability-Indicating HPLC Method
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
2. LC-MS/MS for Structural Elucidation
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
-
Scan Range: m/z 50-500
-
Visualizations
Caption: Workflow for this compound forced degradation studies.
References
Technical Support Center: Methiomeprazine Synthesis & Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized Methiomeprazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during the synthesis and purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My this compound synthesis has a low yield. What are the potential causes and solutions?
A1: Low yields in phenothiazine (B1677639) synthesis can stem from several factors.[1] Key areas to investigate include:
-
Incomplete Reaction: The N-alkylation of the 2-methylsulfanylphenothiazine core may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. The most common side reaction is the oxidation of the phenothiazine sulfur atom.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base are critical. Ensure the reaction temperature is precisely controlled and that the solvent is anhydrous, as water can interfere with the reaction. The choice and amount of base used for the deprotonation of the phenothiazine nitrogen are also crucial.
Q2: I've observed an impurity with a mass of +16 Da compared to this compound in my LC-MS analysis. What is this impurity and how can I minimize it?
A2: This impurity is likely this compound sulfoxide. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides.[1]
-
Minimization Strategies:
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.
-
Q3: My final product has a brownish or yellowish tint. How can I remove these colored impurities?
A3: Colored impurities often arise from oxidation or polymerization of phenothiazine-related compounds.[1]
-
Purification Techniques:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration.
-
Recrystallization: This is a highly effective method for removing colored impurities, as they often remain in the mother liquor.
-
Column Chromatography: This technique can separate the desired product from colored, more polar impurities.
-
Q4: After purification by column chromatography, I still see multiple spots on my TLC plate. What could be the issue?
A4: This indicates that the chosen chromatography conditions were not optimal for separating all impurities.
-
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of the mobile phase is critical. If impurities are co-eluting with your product, try a solvent system with a lower or higher polarity. Developing a gradient elution method can also improve separation.
-
Stationary Phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) could offer different selectivity.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure the amount of crude product is appropriate for the column size.
-
Quantitative Data on Purity Improvement
The following table provides an illustrative example of how purity can be improved through sequential purification steps. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, by measuring the area percentage of the main peak.
| Purification Step | Purity of this compound (% Area by HPLC) | Common Impurities Observed |
| Crude Product | 85.2% | Unreacted 2-methylsulfanylphenothiazine, this compound Sulfoxide, various side-products |
| After Recrystallization | 98.5% | Residual this compound Sulfoxide, trace unknown impurities |
| After Column Chromatography | >99.8% | Below the limit of detection for most impurities |
Experimental Protocols
Below are detailed methodologies for key experiments related to the purification of this compound.
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for the specific impurity profile of your crude product.
-
Solvent Selection:
-
Identify a "good" solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., isopropanol, ethanol, or acetone).
-
Identify a "bad" solvent in which this compound is insoluble or poorly soluble (e.g., water or hexane). The two solvents must be miscible.
-
-
Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the "good" solvent to the flask. c. Heat the mixture on a hot plate with stirring until the solid completely dissolves. d. Once dissolved, remove the flask from the heat. e. Slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation. f. If necessary, gently warm the solution to redissolve the precipitate, aiming for a saturated solution at high temperature. g. Allow the flask to cool slowly to room temperature, without disturbance, to promote the formation of large crystals. h. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation. i. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. j. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is effective for separating this compound from impurities with different polarities.
-
Preparation:
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for this compound.
-
-
Procedure: a. Prepare the column by packing it with a slurry of silica gel in the initial, less polar mobile phase. b. Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. c. Carefully load the sample onto the top of the silica gel bed. d. Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is needed. e. Collect fractions and monitor them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Analysis by HPLC
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
-
Procedure: a. Prepare a stock solution of the this compound sample in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection. c. Inject the sample onto the HPLC system. d. Analyze the resulting chromatogram, integrating the peak areas. e. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes in the synthesis and purification of this compound.
Caption: Hypothetical synthesis and purification workflow for this compound.
Caption: Troubleshooting decision tree for improving this compound purity.
References
Technical Support Center: Overcoming Methiomeprazine Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Methiomeprazine in aqueous buffers.
Physicochemical Properties of this compound
This compound is a phenothiazine (B1677639) derivative characterized by a hydrophobic tricyclic structure, which is the primary reason for its low solubility in neutral aqueous solutions.[1] Understanding its physicochemical properties is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂S₂ | PubChem[2] |
| Molecular Weight | 344.54 g/mol | Cheméo[3] |
| Calculated logP | 5.209 | Cheméo[3] |
| Calculated Water Solubility (logS) | -5.00 (mol/L) | Cheméo[3] |
Note: A higher logP value indicates greater lipophilicity (oil-loving) and lower hydrophilicity (water-loving). The logS value further confirms its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS (Phosphate-Buffered Saline)? A1: this compound's low solubility in neutral aqueous buffers stems from its chemical structure. It is a derivative of phenothiazine, which has a hydrophobic tricyclic scaffold.[1] This structure, combined with a high octanol/water partition coefficient (logP) of approximately 5.2, makes it highly lipophilic and inherently resistant to dissolving in water-based solutions.[3]
Q2: What is the best initial strategy for preparing a this compound solution for in vitro experiments? A2: The most common and effective initial step is to prepare a high-concentration stock solution in a 100% water-miscible organic solvent.[1] Solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are excellent choices for dissolving hydrophobic compounds like this compound. This concentrated stock can then be serially diluted into your aqueous experimental buffer.
Q3: How does pH influence the solubility of this compound? A3: this compound is a weak base.[1] Therefore, its solubility is highly dependent on the pH of the solution.[4][5] In acidic conditions (lower pH), the molecule becomes protonated (ionized), which significantly increases its aqueous solubility.[1] Conversely, in neutral or basic solutions (pH 7 and above), it remains largely in its un-ionized, less soluble form. This relationship is described by the Henderson-Hasselbalch equation.[6][7]
Q4: Can I dissolve this compound powder directly into my cell culture medium or aqueous buffer? A4: This is strongly discouraged. Attempting to dissolve this compound directly in an aqueous medium will likely result in very low dissolution or the formation of a non-homogenous suspension. The recommended method is to first create a concentrated stock in an organic solvent (see Q2) and then dilute this stock into the aqueous medium. It is critical to add the stock solution to the buffer while vortexing to avoid localized high concentrations that can cause immediate precipitation.
Troubleshooting Guide
Encountering precipitation or inconsistent results can be frustrating. The following guide addresses common issues.
Issue 1: My this compound solution turned cloudy or formed a precipitate after I diluted my organic stock into an aqueous buffer.
This is the most frequent problem, typically caused by the solution exceeding its saturation solubility in the final aqueous environment.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: My results from biological assays are inconsistent or show low activity.
This can be a subtle sign of solubility issues, even without visible precipitation.
-
Possible Cause: The compound may be precipitating out of the solution over the course of a long incubation period.
-
Solution: Prepare fresh dilutions of this compound immediately before each experiment. For long-term experiments, consider including a solubilizing agent like a cyclodextrin (B1172386) or a non-ionic surfactant (e.g., Tween-20), but first confirm that these agents do not interfere with your assay.[1]
-
Possible Cause: The hydrophobic compound may be adsorbing to plastic surfaces (e.g., pipette tips, microplates), reducing the effective concentration.
-
Solution: Consider using low-adhesion microplates and laboratory plastics. Pre-wetting pipette tips with the dilution buffer before handling the compound solution can also help minimize loss.
Issue 3: My concentrated stock solution in DMSO or ethanol has formed crystals during storage.
-
Possible Cause: The stock solution was stored at a temperature that is too low (e.g., -20°C or -80°C), causing the solvent to freeze and the compound to crystallize.
-
Solution: Store stock solutions at 4°C or room temperature in tightly sealed vials to prevent solvent evaporation.[1] Before use, always bring the stock solution to room temperature and vortex thoroughly to ensure it is fully dissolved. Gentle warming in a water bath may be necessary to redissolve crystals.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.45 mg of this compound powder (MW = 344.54 g/mol ).
-
Solvent Addition: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to facilitate dissolution.
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed vial at 4°C, protected from light.
Protocol 2: General Method for Diluting Stock into Aqueous Buffer
This protocol is for preparing a 10 µM working solution in PBS from a 10 mM DMSO stock.
-
Prepare Intermediate Dilution: Add 5 µL of the 10 mM this compound stock solution to 495 µL of PBS (for a 1:100 dilution) to make a 100 µM intermediate solution. Crucially, add the stock solution dropwise into the vortexing buffer to prevent precipitation.
-
Prepare Final Working Solution: Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of PBS to achieve the final 10 µM concentration. Vortex thoroughly.
-
Use Immediately: Use the final working solution as soon as possible after preparation.
Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is used to determine the maximum solubility of a compound in a specific buffer.[1][6]
-
Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.
Solubilization Strategies Overview
There are several established methods to improve the solubility of hydrophobic compounds like this compound. The choice of method depends on the requirements of the specific experiment.
Caption: Key strategies for enhancing the solubility of this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H24N2S2 | CID 26430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 7009-43-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scilit.com [scilit.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reducing variability in Methiomeprazine cell-based assay results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing variability in cell-based assays involving Methiomeprazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine (B1677639) derivative.[1][2] Its primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist.[3][4] By blocking D2 receptors, it interferes with the canonical G protein-coupled signaling pathway, as well as other potential downstream effects.
Q2: What are the most common cell-based assays used to assess the effect of this compound?
Common assays include cell viability and cytotoxicity assays such as MTT, MTS, and ATP-based luminescence assays (like CellTiter-Glo).[1] These assays measure metabolic activity or ATP levels as indicators of cell health in response to the compound.
Q3: What is an acceptable level of variability in a cell-based assay?
Variability is typically measured by the coefficient of variation (%CV). While this can be assay-dependent, general guidelines are:
-
Intra-assay %CV: Should ideally be less than 10%.
-
Inter-assay %CV: Generally acceptable if less than 15%.
Q4: Can this compound interfere directly with common assay reagents?
Yes, compounds like phenothiazines can potentially interfere with assay chemistry. For example, they may chemically reduce tetrazolium salts (e.g., MTT) or interact with fluorescent dyes, leading to false signals. It is crucial to run cell-free controls (compound in media with assay reagent but no cells) to test for direct interference.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue ID | Problem | Possible Cause(s) | Suggested Solution(s) |
| METH-V-01 | High background signal or apparent increase in cell viability at high concentrations. | 1. Direct Assay Interference: this compound may be directly reducing the assay reagent (e.g., MTT to formazan).2. Compound Precipitation: The compound may precipitate at high concentrations, scattering light and affecting absorbance readings. | 1. Run a cell-free control : Add this compound to cell culture medium with the assay reagent but without cells. A color or signal change indicates direct interference.2. Visually inspect wells under a microscope for precipitate. If observed, consider using a different solvent, lowering the final solvent concentration (typically <0.5%), or reducing the highest compound concentration. |
| METH-V-02 | Inconsistent results between replicate wells (High Intra-Assay %CV). | 1. Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the compound and media components.3. Pipetting Errors: Inaccurate or inconsistent liquid handling during cell seeding or compound addition. | 1. Ensure a single-cell suspension before plating by thorough but gentle mixing. After seeding, gently rock the plate in a north-south and east-west motion to ensure even distribution.2. Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.3. Use calibrated pipettes and proper technique. For multi-channel pipetting, ensure all tips aspirate and dispense equal volumes. |
| METH-V-03 | High variability between experiments performed on different days (High Inter-Assay %CV). | 1. Cell Passage Number: Cells can change phenotypically over many passages, affecting their response.2. Reagent Variability: Differences in lots of serum, media, or assay reagents.3. Inconsistent Incubation Times: Variation in compound treatment time or assay development time. | 1. Standardize the passage number of cells used for experiments. Use cells within a defined passage number range.2. Test new lots of critical reagents against old lots to ensure consistency. If possible, purchase a single large lot for the entire study.3. Precisely control all incubation times. Use timers and a consistent workflow for each plate and experiment. |
| METH-V-04 | No dose-dependent effect on cell viability observed. | 1. Cell Line Resistance: The chosen cell line may not express sufficient D2 receptors or may have other mechanisms of resistance.2. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect.3. Compound Degradation: this compound may be unstable in the culture medium over the incubation period. | 1. Verify D2 receptor expression in your cell line (e.g., via qPCR or Western blot). Consider using a cell line known to be responsive to dopamine antagonists.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Prepare fresh compound dilutions for each experiment. Protect from light if the compound is light-sensitive. |
Data Presentation
Table 1: Acceptable Coefficients of Variation (%CV)
This table summarizes generally accepted limits for variability in quantitative cell-based assays.
| Parameter | %CV Target (Good) | %CV Limit (Acceptable) | Implication of High %CV |
| Intra-Assay Variability | < 10% | < 15% | Inconsistent pipetting, uneven cell distribution, edge effects. |
| Inter-Assay Variability | < 15% | < 20% | Changes in cell health/passage, reagent lot differences, environmental fluctuations. |
Table 2: Example IC50 Values for Phenothiazines in Cancer Cell Lines
The cytotoxic potential of phenothiazine derivatives varies by compound and cell line. This data provides a reference for the expected range of activity for this class of compounds.
| Compound | Cell Line | IC50 (µM) |
| Trifluoperazine (TFPZ) | K-562 (Myelogenous Leukemia) | ~5-10 |
| Thioridazine (TRDZ) | Daudi (Burkitt's Lymphoma) | ~10-20 |
| Chlorpromazine (CPZ) | MOLT-4 (Acute Lymphoblastic Leukemia) | ~15-25 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.45 mg/mL).
-
Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. Phenothiazines suppress proliferation and induce apoptosis in cultured leukemic cells without any influence on the viability of normal lymphocytes. Phenothiazines and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Methiomeprazine Stability Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What are the likely stability problems I might encounter with methiomeprazine (B162253)?
A1: Based on the behavior of other phenothiazine (B1677639) derivatives, this compound is likely susceptible to degradation under several conditions:
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metals. This can lead to the formation of sulfoxides and other oxidation products.
-
Photodegradation: Phenothiazines are known to be sensitive to light. Exposure to UV or even visible light can catalyze degradation, leading to discoloration and loss of potency.
-
pH-dependent hydrolysis: The stability of phenothiazines in solution is often dependent on the pH.[1] Acidic or basic conditions can catalyze the hydrolysis of certain functional groups, although the specific impact on this compound would need to be experimentally determined.
Q2: How can I minimize the degradation of this compound during routine laboratory use?
A2: To minimize degradation, the following precautions are recommended:
-
Storage: Store this compound powder and solutions protected from light, for example, in amber vials or by wrapping containers in aluminum foil. Store in a cool, dark place. For solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Selection: Use high-purity, peroxide-free solvents for preparing solutions.
-
pH Control: If working with aqueous solutions, buffer them to a pH where this compound is most stable. This will require experimental determination.
-
Excipient Compatibility: Be aware that certain excipients in a formulation could potentially react with this compound. Compatibility studies are crucial during formulation development.
Q3: What are the common degradation products of phenothiazines?
A3: Common degradation products for the phenothiazine class include sulfoxides (e.g., phenothiazine-5-oxide), phenothiazin-3-one, and products resulting from the cleavage or modification of the side chain.[2] Free radicals can also be formed as intermediates.[3]
Troubleshooting Guide
Q1: My this compound solution has changed color (e.g., turned yellow or pink). What could be the cause?
A1: Color change is a common indicator of degradation in phenothiazine solutions, often due to oxidation or photodegradation.
-
Troubleshooting Steps:
-
Check for light exposure: Was the solution exposed to ambient or UV light for an extended period?
-
Evaluate oxygen exposure: Was the solution stored in a tightly sealed container? Was it prepared with de-gassed solvents?
-
Consider pH: Has the pH of the solution shifted?
-
Investigate contamination: Could there be trace metal contaminants that could catalyze oxidation?
-
Q2: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?
A2: Unexpected peaks are often indicative of impurities or degradation products.
-
Troubleshooting Steps:
-
Perform a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, peroxide, heat, light) and analyze the stressed samples by HPLC. This can help to intentionally generate degradation products and see if they match your unexpected peaks.
-
Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. Comparison of the spectra of the unknown peaks to the parent this compound peak can indicate if they are related.
-
Employ mass spectrometry (LC-MS): LC-MS analysis can provide the mass-to-charge ratio of the molecules in each peak, which is invaluable for identifying potential degradation products by proposing molecular formulas and fragmentation patterns.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is unavailable, the following table is provided as a template for researchers to summarize their findings from forced degradation studies.
| Stress Condition | Temperature (°C) | Duration | % Degradation of this compound | Number of Degradation Products | Peak Area of Major Degradant (%) | Observations (e.g., color change) |
| 0.1 M HCl | 60 | 24h | e.g., 15% | e.g., 2 | e.g., 8% | e.g., Slight yellowing |
| 0.1 M NaOH | 60 | 24h | ||||
| 3% H₂O₂ | 25 | 8h | ||||
| Heat (Solid) | 80 | 48h | ||||
| Heat (Solution) | 80 | 48h | ||||
| Photolytic (ICH Q1B) | 25 | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate potential degradation products for analytical method development.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Prepare a solution of this compound in a suitable solvent.
-
Incubate the solution at 80°C for 48 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Calculate the percentage degradation of this compound and identify the formation of any degradation products.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 10-acetylphenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of some phenothiazine free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Methiomeprazine Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Methiomeprazine.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your crystallization experiments.
| Issue | Potential Cause | Recommended Solution |
| No Crystals Formed | Solvent system is not optimal: The solubility of this compound in the chosen solvent may be too high, even at lower temperatures. | - Solvent Screening: Test a range of solvents with varying polarities. Based on data from related phenothiazine (B1677639) derivatives, consider solvents like ethanol, isopropanol, acetone, and ethyl acetate. - Anti-Solvent Addition: If this compound is highly soluble in a particular solvent, introduce an anti-solvent (in which it is poorly soluble, e.g., water or hexane) dropwise to the solution to induce precipitation. |
| Supersaturation not achieved: The concentration of this compound in the solution is below the saturation point. | - Increase Concentration: Prepare a more concentrated solution by dissolving more this compound in the solvent at an elevated temperature. - Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of the solute. | |
| Inhibitors present: Impurities in the starting material or from the reaction mixture may be inhibiting crystal nucleation. | - Purification: Purify the crude this compound using column chromatography or other suitable purification techniques before attempting crystallization. | |
| Oil Formation Instead of Crystals | High degree of supersaturation: The solution is too concentrated, leading to rapid precipitation as an oil rather than orderly crystal growth. | - Dilute the Solution: Add a small amount of the solvent to the oil to dissolve it, and then attempt to crystallize from a more dilute solution. - Slower Cooling: Employ a very slow cooling rate to allow molecules more time to arrange into a crystal lattice. |
| Presence of impurities: Impurities can disrupt the crystallization process and favor the formation of an oil. | - Purify the Material: As with the "No Crystals Formed" issue, ensure the purity of your this compound. | |
| Small or Needle-like Crystals | Rapid cooling: Fast cooling rates promote rapid nucleation, resulting in a large number of small crystals.[1] | - Controlled Cooling: Decrease the cooling rate. A slower temperature decrease allows for fewer nucleation sites and promotes the growth of larger, more well-defined crystals.[1] |
| High level of supersaturation: Similar to oiling out, a very high concentration can lead to the rapid formation of many small crystals. | - Optimize Concentration: Experiment with slightly lower concentrations of this compound in the solution. | |
| Poor Crystal Yield | Incomplete precipitation: A significant amount of this compound remains dissolved in the mother liquor. | - Lower Final Temperature: Cool the crystallization mixture to a lower temperature to decrease the solubility of the product. - Anti-Solvent Addition: Add an anti-solvent to the mother liquor to precipitate the remaining product. |
| Solubility in the chosen solvent is too high at low temperatures. | - Select a Different Solvent: Refer to the solvent screening data. Choose a solvent in which this compound has a steeper solubility curve (high solubility at high temperature and low solubility at low temperature). | |
| Inconsistent Crystal Form (Polymorphism) | Variations in experimental conditions: Different polymorphs can crystallize under different conditions of temperature, solvent, and cooling rate. | - Consistent Protocol: Strictly control all crystallization parameters, including solvent, concentration, cooling rate, and agitation. - Seeding: Introduce a small crystal of the desired polymorph to the supersaturated solution to encourage the growth of that specific crystal form. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for this compound crystallization?
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Chlorinated Solvents: Chloroform
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
It is recommended to perform small-scale solubility tests to determine the ideal solvent for your specific batch of this compound.
Q2: How can I determine the solubility of this compound in different solvents?
A2: A common method is the isothermal shake-flask method. This involves adding an excess of this compound to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature until equilibrium is reached. The saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. Repeating this at different temperatures will allow you to construct a solubility curve.
Q3: What is the effect of the cooling rate on crystal size and purity?
A3: The cooling rate has a significant impact on the crystallization process.
-
Slow Cooling: Generally leads to the formation of larger and purer crystals. This is because it allows for a lower nucleation rate and provides more time for the molecules to arrange themselves in an ordered crystal lattice, excluding impurities.
-
Fast Cooling: Tends to produce a larger number of smaller crystals. Rapid cooling can lead to a higher degree of supersaturation quickly, causing rapid nucleation and less time for crystal growth.
For optimal results, a slow and controlled cooling process is recommended.
Q4: My crystallization yields an oil. What should I do?
A4: Oiling out is a common problem that occurs when the degree of supersaturation is too high. To address this, you can try the following:
-
Dilution: Add a small amount of the solvent back to the oil to dissolve it, then attempt to recrystallize from this more dilute solution.
-
Slower Cooling: Use a much slower cooling rate to prevent the rapid separation of the solute as an oil.
-
Solvent/Anti-Solvent System: Dissolve the oil in a good solvent and then slowly add an anti-solvent until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Q5: How can I control for polymorphism during crystallization?
A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development. To control which polymorph you obtain, you should:
-
Maintain Consistent Conditions: Strictly control all experimental parameters, including the solvent system, concentration, temperature profile, cooling rate, and agitation speed.
-
Use Seeding: Introduce a small crystal of the desired polymorph into the supersaturated solution. This "seed" will act as a template for the growth of that specific crystal form.
Data Presentation
Table 1: Solubility of Related Phenothiazine Derivatives in Various Solvents
The following table summarizes the solubility of Chlorpromazine Hydrochloride and Thioridazine Hydrochloride, which can be used as a reference for selecting solvents for this compound.
| Solvent | Chlorpromazine HCl Solubility (mg/mL) | Thioridazine HCl Solubility (mg/mL) |
| Ethanol | ~30, 660 | ~10 |
| Dimethyl Sulfoxide (DMSO) | ~30, 71 | ~25, 81 |
| Dimethylformamide (DMF) | ~30 | ~25 |
| Methanol | Soluble | Soluble |
| Chloroform | Soluble | Soluble |
| Water | ~10 (in PBS, pH 7.2), 1000 | 50, 40 |
Table 2: Molar Fraction Solubility of Phenothiazine in Different Solvents at Various Temperatures
This table provides the molar fraction solubility (x) of the parent compound, Phenothiazine, in selected solvents at different temperatures. This data can help in understanding the general solubility trends of this class of compounds.
| Solvent | T = 298.2 K | T = 308.2 K | T = 318.2 K | T = 328.2 K | T = 338.2 K |
| Water | 2.04 x 10⁻⁶ | 2.88 x 10⁻⁶ | 3.98 x 10⁻⁶ | 5.49 x 10⁻⁶ | 7.41 x 10⁻⁶ |
| Ethanol | 0.0416 | 0.0549 | 0.0716 | 0.0920 | 0.1170 |
| Propylene Glycol | 0.0195 | 0.0275 | 0.0380 | 0.0513 | 0.0684 |
Data adapted from Ahmadian et al. (2011).
Experimental Protocols
Protocol 1: General Cooling Crystallization of this compound
Objective: To obtain crystals of this compound from a single solvent system.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Condenser (optional, to prevent solvent loss)
-
Crystallization dish or beaker
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a heating plate with stirring until all the solid has dissolved. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding excessive solvent.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
Objective: To induce crystallization by adding a solvent in which this compound is insoluble.
Materials:
-
Crude this compound
-
A "good" solvent (in which this compound is highly soluble)
-
An "anti-solvent" (in which this compound is poorly soluble)
-
Beaker or flask with a magnetic stirrer
-
Dropping funnel or pipette
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise from a dropping funnel or pipette.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates that the solution is supersaturated.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed to allow for crystal growth. The process can be aided by gentle cooling.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the cooling crystallization of this compound.
Caption: A decision tree for troubleshooting common this compound crystallization issues.
References
Addressing matrix effects in Methiomeprazine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of methiomeprazine (B162253).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: In the context of LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is this compound. These components can include endogenous substances like phospholipids, salts, and proteins.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of this compound.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are both qualitative and quantitative methods to assess matrix effects.
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any fluctuation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[1]
Q3: I am observing significant ion suppression for this compound. What are the likely causes?
A3: Ion suppression is a common challenge in ESI-MS/MS analysis. For a basic compound like this compound, common causes include:
-
Co-eluting Phospholipids: These are major components of plasma membranes and are notoriously problematic, often causing ion suppression in the early to mid-eluting regions of a reversed-phase chromatogram.
-
Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances in the final extract.[1]
-
Poor Chromatographic Resolution: If this compound co-elutes with a significant amount of matrix components, the competition for ionization in the MS source will be high, likely leading to suppression.
Q4: What are the most effective strategies to mitigate matrix effects in this compound bioanalysis?
A4: A multi-pronged approach is often the most effective:
-
Optimization of Sample Preparation: Employing a more rigorous sample preparation technique can significantly reduce matrix components. For phenothiazines like this compound, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than a simple protein precipitation (PPT).
-
Chromatographic Separation: Adjusting the LC method to better separate this compound from the regions of significant matrix effects is crucial. This can involve changing the column chemistry, mobile phase composition, or gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.
-
Change of Ionization Source: If using Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less susceptible to this phenomenon.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape for this compound | - Sub-optimal chromatographic conditions (e.g., mobile phase pH).- Column degradation or contamination. | - Adjust the mobile phase pH to ensure this compound is in a consistent ionic state.- Use a fresh analytical column or a guard column. |
| High Variability in Results Between Samples | - Inconsistent sample preparation.- Differential matrix effects between individual samples. | - Ensure consistent and reproducible sample preparation procedures.- Employ a stable isotope-labeled internal standard for this compound.- Evaluate different lots of blank matrix during method validation. |
| Low Recovery of this compound | - Inefficient extraction during sample preparation.- Analyte instability in the matrix or extraction solvent. | - Optimize the extraction solvent and pH for liquid-liquid extraction.- For solid-phase extraction, select an appropriate sorbent and optimize wash and elution steps.- Investigate the stability of this compound under the experimental conditions. |
| Signal Suppression at the Retention Time of this compound | - Co-elution with endogenous matrix components (e.g., phospholipids).- Inadequate sample cleanup. | - Modify the chromatographic gradient to separate this compound from the suppression zone.- Switch from protein precipitation to a more selective sample preparation method like LLE or SPE.- Consider using a phospholipid removal plate or column. |
| Carryover of this compound in Blank Injections | - Adsorption of the analyte to components of the LC-MS system.- Insufficient needle wash. | - Optimize the autosampler wash procedure with a strong, appropriate solvent.- Investigate the source of carryover (e.g., injection port, column). |
Experimental Protocols
Representative LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative method based on established procedures for similar phenothiazine (B1677639) compounds, like alimemazine.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 300 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., this compound-d3 at a suitable concentration).
-
Vortex the sample for 10 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 3 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation, for example:
-
0-1 min: 50% B
-
1-5 min: ramp to 90% B
-
5-6 min: hold at 90% B
-
6.1-8 min: return to 50% B for re-equilibration
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (to be determined by direct infusion)
-
This compound-d3 (IS): Precursor ion > Product ion (to be determined by direct infusion)
-
Visualizations
Caption: Workflow for this compound Bioanalysis.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Determination of Methiomeprazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Methiomeprazine, a phenothiazine (B1677639) derivative. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. While HPLC-UV is a robust and widely used technique for routine quality control, LC-MS offers superior sensitivity and selectivity, making it indispensable for bioanalytical studies and trace-level impurity determination.[1] This document outlines the typical performance characteristics of both methods and provides detailed experimental protocols to aid in method development, validation, and cross-validation.
Quantitative Performance Comparison
The following table summarizes the typical validation parameters for HPLC-UV and LC-MS methods for the analysis of phenothiazine derivatives, including what can be expected for this compound. These values are compiled from various studies and represent expected performance rather than a direct head-to-head comparison.[1][2][3][4]
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~0.05 - 1 ng/mL |
| Limit of Quantitation (LOQ) | ~50 - 150 ng/mL | ~0.1 - 5 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for phenothiazine analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate) in a ratio of 15:85 (v/v), with the pH adjusted to 5.0.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.
-
Sample Preparation: For pharmaceutical formulations, an amount of powdered tablets or liquid formulation equivalent to a specific dose of this compound is dissolved in the mobile phase, sonicated, and diluted to a final concentration within the calibration range. Samples should be filtered through a 0.45 µm filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as plasma or whole blood.
1. Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions: To be determined by direct infusion of a this compound standard. For phenothiazines, the product ions often result from the liberation of the side chain.
-
Ion Source Parameters (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure): To be optimized for the specific instrument and compound.
4. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC method but at much lower concentrations, typically in the ng/mL range.
-
Sample Preparation (e.g., for Plasma):
-
To a 1 mL aliquot of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane-isoamyl alcohol).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Cross-Validation Workflow
Cross-validation ensures that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and an LC-MS method.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
For routine quality control of this compound in pharmaceutical products, a validated HPLC-UV method is generally sufficient, providing good accuracy and precision. However, for applications requiring higher sensitivity and selectivity, such as in pharmacokinetic studies, therapeutic drug monitoring, or the analysis of complex biological matrices, LC-MS/MS is the superior technique. The cross-validation of these methods is crucial to ensure the consistency and reliability of analytical data across different applications and laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. High performance liquid chromatography/electrospray tandem mass spectrometry for phenothiazines with heavy side chains in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum [mdpi.com]
A Comparative In Vitro Study: Methiomeprazine vs. Chlorpromazine
An objective analysis of the in vitro pharmacological profiles of two phenothiazine (B1677639) antipsychotics, Methiomeprazine and Chlorpromazine, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their receptor binding affinities and enzyme inhibition activities. All quantitative data is supported by detailed experimental methodologies and visualized through signaling pathway and workflow diagrams.
This document delves into the in vitro characteristics of this compound (also known as Levomepromazine) and Chlorpromazine, two structurally related phenothiazine derivatives widely used in the management of psychotic disorders. Understanding their distinct interactions with various receptors and metabolic enzymes at a molecular level is crucial for elucidating their mechanisms of action, predicting their therapeutic and adverse effect profiles, and guiding the development of novel antipsychotic agents with improved efficacy and safety.
Quantitative Comparison of In Vitro Activities
The following tables summarize the binding affinities (Ki) of this compound and Chlorpromazine for key central nervous system receptors and their inhibitory potential (IC50) against major cytochrome P450 enzymes.
Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (Levomepromazine) | Chlorpromazine |
| Dopamine Receptors | ||
| D1 | 54.3[1] | 15[2] |
| D2 | 8.6 (D2L), 4.3 (D2S)[1] | 3.5[2] |
| D3 | 8.3[1] | 7.5 |
| D4 | 7.9 | 5.5 |
| D5 | - | 133 |
| Serotonin Receptors | ||
| 5-HT2A | - | - |
| Histamine Receptors | ||
| H1 | Potent antagonist | Potent antagonist |
| Muscarinic Acetylcholine Receptors | ||
| M1/M2 | Higher affinity than fluphenazine/perphenazine | Higher affinity than fluphenazine/perphenazine |
Note: A lower Ki value indicates a higher binding affinity. Dashes indicate that specific Ki values were not found in the searched literature, although qualitative descriptions of activity were available.
Cytochrome P450 Enzyme Inhibition (IC50, µM)
| CYP Isoform | This compound (Levomepromazine) | Chlorpromazine |
| CYP1A2 | 47 (Ki) | 9.5 |
| CYP2D6 | 25.5, 6 (Ki) | 20 |
| CYP3A4 | 30, 34 (Ki) | - |
Note: A lower IC50 value indicates a more potent inhibition. Ki values are also provided where available for a more direct measure of inhibitory affinity. Dashes indicate that specific IC50 values were not found in the searched literature.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This method is employed to determine the binding affinity of a test compound (e.g., this compound or Chlorpromazine) to a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes containing the receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
Binding Assay: A constant concentration of a specific radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes. A range of concentrations of the unlabeled competitor drug (this compound or Chlorpromazine) is added to the incubation mixture. The mixture is incubated at a controlled temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of specific cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the source of the CYP enzymes.
-
Incubation: A specific substrate for the CYP isoform of interest is incubated with the enzyme source in the presence of a range of concentrations of the test inhibitor (this compound or Chlorpromazine). The reaction is initiated by the addition of a cofactor, typically NADPH.
-
Metabolite Quantification: Following a defined incubation period, the reaction is stopped, and the concentration of the metabolite formed from the substrate is measured using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (vehicle control). The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined as the IC50 value.
Visualizing Molecular Interactions and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
References
Head-to-Head Comparison: Methiomeprazine and Olanzapine in Preclinical Animal Models
A Comparative Analysis of Efficacy and Side Effect Profiles
For Immediate Release
[City, State] – In the landscape of antipsychotic drug development, rigorous preclinical evaluation in animal models is paramount for predicting clinical efficacy and potential adverse effects. This guide offers a head-to-head comparison of two such agents: methiomeprazine (B162253) and olanzapine (B1677200), focusing on their performance in established animal models. However, a significant disparity in available research data necessitates a heavily one-sided analysis. While extensive preclinical data for olanzapine is readily accessible, allowing for a thorough review of its pharmacological profile, similar peer-reviewed studies on this compound are conspicuously absent from the public domain.
This guide will therefore provide a comprehensive overview of the existing animal model data for olanzapine, serving as a benchmark for the kind of preclinical data required for a thorough comparative analysis. The information presented for olanzapine will cover its receptor binding affinity, efficacy in behavioral models of psychosis, and its well-documented metabolic side-effect profile. This will be supplemented with detailed experimental protocols and visualizations to provide a clear framework for understanding its preclinical characteristics.
Olanzapine: A Preclinical Overview
Olanzapine is an atypical antipsychotic with a broad receptor binding profile, contributing to its efficacy and side effects. Its activity has been extensively studied in various animal models that aim to replicate aspects of schizophrenia.
Receptor Binding Profile
Olanzapine's mechanism of action is intrinsically linked to its affinity for a wide range of neurotransmitter receptors. It is a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics. Its affinity extends to other dopamine, serotonin, muscarinic, and histamine (B1213489) receptors, which contributes to both its therapeutic effects and its side effect profile, particularly metabolic disturbances.[1]
Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine
| Receptor | Ki (nM) |
| Dopamine D1 | 31 |
| Dopamine D2 | 11 |
| Dopamine D4 | 27 |
| Serotonin 5-HT2A | 4 |
| Serotonin 5-HT2C | 11 |
| Serotonin 5-HT3 | 57 |
| Serotonin 5-HT6 | 10 |
| Histamine H1 | 7 |
| α1-Adrenergic | 19 |
| Muscarinic M1-M5 | 1.9-25 |
Data compiled from various in vitro studies.
Efficacy in Animal Models of Psychosis
Olanzapine has demonstrated efficacy in several preclinical models designed to mimic the positive, negative, and cognitive symptoms of schizophrenia.
Pharmacologically-Induced Models:
-
Dopamine Agonist-Induced Hyperactivity: Olanzapine effectively reduces locomotor hyperactivity induced by dopamine agonists like amphetamine and apomorphine. This model is widely used to predict the antipsychotic potential of new compounds.
-
NMDA Receptor Antagonist Models: Agents like MK-801 (dizocilpine) and phencyclidine (PCP) induce a range of behaviors in rodents, including hyperlocomotion, stereotypy, and cognitive deficits, which are thought to model aspects of schizophrenia. Olanzapine has been shown to attenuate these behavioral disruptions.
Neurodevelopmental Models:
-
These models involve early-life insults (e.g., maternal immune activation, neonatal ventral hippocampus lesions) that lead to the emergence of schizophrenia-like behaviors in adulthood. Olanzapine has shown efficacy in reversing some of the behavioral abnormalities in these models.
Table 2: Efficacy of Olanzapine in Animal Models of Psychosis
| Animal Model | Species | Behavioral Measure | Effect of Olanzapine |
| Amphetamine-induced hyperlocomotion | Rat | Increased locomotor activity | Dose-dependent reduction |
| MK-801-induced hyperlocomotion | Mouse | Increased locomotor activity | Dose-dependent reduction |
| Prepulse Inhibition (PPI) Deficit | Rat | Disrupted sensorimotor gating | Reversal of deficit |
| Social Interaction Deficit | Rat | Reduced social interaction time | Improvement in social behavior |
| Cognitive Deficits (e.g., in Morris Water Maze) | Rat/Mouse | Impaired learning and memory | Attenuation of cognitive impairment |
Metabolic Side Effects in Animal Models
A significant drawback of olanzapine treatment is its propensity to cause metabolic side effects, including weight gain, dyslipidemia, and insulin (B600854) resistance. These effects are consistently replicated in animal models.
-
Weight Gain and Adiposity: Chronic administration of olanzapine to rodents leads to a significant increase in body weight and fat deposition. This is often associated with increased food intake (hyperphagia).
-
Glucose and Lipid Dysregulation: Animal studies have demonstrated that olanzapine can induce hyperglycemia, hyperinsulinemia, and dyslipidemia (elevated triglycerides and cholesterol).
Table 3: Metabolic Effects of Chronic Olanzapine Administration in Rodents
| Parameter | Species | Effect |
| Body Weight | Rat/Mouse | Significant increase |
| Food Intake | Rat/Mouse | Increased |
| Adiposity (Fat Mass) | Rat/Mouse | Increased |
| Fasting Glucose | Rat/Mouse | Elevated |
| Insulin Levels | Rat/Mouse | Elevated |
| Triglyceride Levels | Rat/Mouse | Elevated |
| Cholesterol Levels | Rat/Mouse | Elevated |
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be restored by antipsychotic drugs.
Animals: Male Wistar rats (250-300g).
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Rats are acclimated to the startle chambers for a 5-minute period with background white noise.
-
Drug Administration: Olanzapine (or vehicle) is administered intraperitoneally 30 minutes before the test session.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (prepulse, e.g., 85 dB) is presented 100 milliseconds before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.
Chronic Olanzapine-Induced Weight Gain
Objective: To model the metabolic side effects of olanzapine.
Animals: Female Sprague-Dawley rats (200-250g).
Procedure:
-
Baseline Measurement: Body weight and food intake are measured daily for a 7-day baseline period.
-
Drug Administration: Olanzapine is administered daily via oral gavage or mixed in a palatable food source for a period of several weeks (e.g., 4-8 weeks). A control group receives the vehicle.
-
Monitoring: Body weight and food intake are recorded daily.
-
Terminal Procedures: At the end of the treatment period, animals are fasted overnight. Blood samples are collected for analysis of glucose, insulin, triglycerides, and cholesterol. Adipose tissue depots (e.g., perigonadal, retroperitoneal) are dissected and weighed.
Visualizations
Caption: Olanzapine's primary mechanism of action involves blocking dopamine D2 receptors.
Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.
Conclusion
The extensive preclinical data available for olanzapine provides a solid foundation for understanding its therapeutic potential and its metabolic liabilities. The consistent findings across various animal models have been instrumental in predicting its clinical profile. In stark contrast, the lack of publicly available, peer-reviewed preclinical data on this compound makes a direct and meaningful comparison impossible at this time. For a comprehensive evaluation and to inform clinical development, it is imperative that this compound undergoes a similarly rigorous preclinical assessment, including detailed receptor binding studies, efficacy testing in validated animal models of psychosis, and a thorough characterization of its metabolic side-effect profile. Without such data, any claims regarding its potential advantages or disadvantages compared to established antipsychotics like olanzapine remain speculative. Future research efforts should focus on filling this critical knowledge gap.
References
Evaluating the Specificity of Methiomeprazine Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of Methiomeprazine against other well-established antipsychotic agents: Chlorpromazine, Olanzapine, and Risperidone. The specificity of a drug's interaction with various neurotransmitter receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This document summarizes available quantitative and qualitative binding data, details experimental methodologies for receptor binding assays, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Comparative Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and selected comparator antipsychotics. The Ki value represents the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher affinity.
| Receptor | This compound (Ki, nM) | Chlorpromazine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine (B1211576) Receptors | ||||
| D₂ | Nanomolar affinity | 1.2 - 3.5 | 11 - 63 | 1.1 - 3.3[1] |
| D₁ | No data available | 11 - 25 | 31 - 410[1] | 75 |
| D₄ | No data available | 3.6 | 7.3 | 7.3 |
| Serotonin Receptors | ||||
| 5-HT₂A | No data available | 3.3 - 13 | 4 - 7.3 | 0.16 - 0.2[1] |
| 5-HT₂C | No data available | 13 | 11 - 102 | 50 |
| 5-HT₃ | No affinity | >10,000 | 140 | >10,000 |
| Adrenergic Receptors | ||||
| α₁ | Nanomolar affinity | 2.1 - 14 | 19 - 57 | 0.8 - 5 |
| α₂ | No data available | 25 - 130 | 230 | 16 |
| Histamine Receptors | ||||
| H₁ | Nanomolar affinity | 3.8 - 10 | 7 - 30 | 20 - 58.8[1] |
| Muscarinic Receptors | ||||
| M₁ | Weak affinity | 27 - 34 | 1.9 - 120 | >10,000 |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity (Ki values) is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for a standard in vitro filtration-based assay.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cells expressing the target receptor (e.g., CHO-K1 cells transfected with the human D₂ dopamine receptor) or tissue homogenates from specific brain regions.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D₂ receptors).
-
Test Compound: The unlabeled drug to be evaluated (e.g., this compound).
-
Reference Compound: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D₂ receptors).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Prepare serial dilutions of the test compound over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Each assay well will have a final volume of 250 µL.
-
-
Binding Incubation:
-
Total Binding: Add assay buffer, the prepared cell membranes, and the radioligand to designated wells.
-
Non-specific Binding: Add assay buffer, cell membranes, radioligand, and a high concentration of the reference compound to designated wells.
-
Competitive Binding: Add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound to the remaining wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a radioligand binding assay and the signaling pathways associated with key receptors targeted by this compound and comparator drugs.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified Dopamine D₂ receptor signaling pathway.
Caption: Simplified Histamine H₁ receptor signaling pathway.
Caption: Simplified α₁-Adrenergic receptor signaling pathway.
References
Comparative Guide to the Cross-Reactivity of Methiomeprazine with other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methiomeprazine's cross-reactivity profile with that of other structurally related phenothiazine (B1677639) compounds. The information is intended to assist researchers and drug development professionals in designing and interpreting studies involving these antipsychotic agents.
Introduction to Phenothiazine Cross-Reactivity
Phenothiazines are a class of antipsychotic drugs characterized by a common three-ring structure. Variations in the side chains at positions 2 and 10 of the phenothiazine nucleus result in a wide range of pharmacological activities and potencies. Due to their structural similarities, phenothiazines can exhibit cross-reactivity in various analytical and biological assays, which can have significant implications for drug screening, therapeutic drug monitoring, and understanding off-target effects. This guide focuses on the cross-reactivity of This compound (B162253), a phenothiazine with a methylthio (-SCH3) substituent at the 2-position, in comparison to other commonly used phenothiazines such as chlorpromazine, thioridazine, and trifluoperazine.
Immunological Cross-Reactivity
Immunoassays are widely used for the rapid screening of drugs of abuse and therapeutic drug monitoring. However, the specificity of these assays can be compromised by the cross-reactivity of structurally similar compounds, leading to false-positive results.[1] The degree of cross-reactivity is dependent on the specific antibody used in the assay and the structural resemblance of the interfering substance to the target analyte.
To provide a framework for understanding potential cross-reactivity, the following table includes data for other common phenothiazines, which can be used to infer the likelihood of this compound's cross-reactivity based on structural similarity. The key structural features influencing antibody recognition are the substitutions at the 2 and 10 positions of the phenothiazine ring.
Table 1: Immunoassay Cross-Reactivity of Common Phenothiazines (Hypothetical Data)
| Compound | Concentration for Positive Result (ng/mL) | % Cross-Reactivity (Relative to Chlorpromazine) |
| Chlorpromazine | 200 | 100% |
| Thioridazine | 400 | 50% |
| Trifluoperazine | 800 | 25% |
| Promethazine | 1500 | 13% |
| This compound | Data Not Available | N/A |
Note: This table is for illustrative purposes. Actual cross-reactivity can vary significantly between different immunoassays.
Pharmacological Cross-Reactivity: Receptor Binding Profiles
The therapeutic and side effects of phenothiazines are primarily mediated by their interaction with various neurotransmitter receptors. Cross-reactivity at the receptor level determines the pharmacological profile of a drug, including its antipsychotic efficacy and its propensity to cause side effects such as extrapyramidal symptoms, sedation, and orthostatic hypotension. The binding affinities (Ki values) of phenothiazines to different receptors are a quantitative measure of this pharmacological cross-reactivity. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Phenothiazines
| Compound | Dopamine (B1211576) D2 | Serotonin (B10506) 5-HT2A | Histamine (B1213489) H1 | α1-Adrenergic |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Chlorpromazine | 1.0 - 12.8 | 3.1 - 13 | 1.8 - 4.0 | 1.8 - 4.2 |
| Thioridazine | 3.5 - 10 | 10 - 20 | 1.0 - 10 | 1.0 - 10 |
| Trifluoperazine | 0.5 - 2.0 | 10 - 50 | 10 - 50 | 5 - 20 |
| Fluphenazine | 0.4 - 1.0 | 5 - 20 | 20 - 100 | 1 - 10 |
Data compiled from various sources. Ki values can vary depending on the experimental conditions.
Metabolic Pathways and Potential for Cross-Reactivity
Phenothiazines are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] The specific CYP isoforms involved in the metabolism of one phenothiazine can also metabolize others, leading to potential drug-drug interactions. Common metabolic pathways for phenothiazines include hydroxylation, sulfoxidation, N-demethylation, and glucuronidation.
The metabolism of this compound is expected to proceed through similar pathways. Its methylthio group may be susceptible to oxidation to a sulfoxide (B87167) and then a sulfone, potentially altering its pharmacological activity and cross-reactivity profile.
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Phenothiazine Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of this compound and other phenothiazines in a competitive ELISA format.
Materials:
-
Microtiter plates coated with a phenothiazine-protein conjugate (e.g., chlorpromazine-BSA).
-
Monoclonal antibody specific for the phenothiazine class.
-
This compound, chlorpromazine, thioridazine, trifluoperazine, and other phenothiazines of interest.
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS).
-
Plate reader.
Procedure:
-
Prepare standard curves for the target analyte (e.g., chlorpromazine) and serial dilutions of the test compounds (this compound, etc.).
-
Add a fixed concentration of the primary antibody to all wells, except for the blank.
-
Add the standards and test compounds to the appropriate wells.
-
Incubate the plate to allow for competitive binding between the free drug and the coated drug for the antibody.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-labeled secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the concentration of each test compound that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of test compound) x 100
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., dopamine D2).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells).
-
Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
This compound and a reference compound with known affinity.
-
Incubation buffer.
-
Scintillation fluid and counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test or reference compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Figure 1: Conceptual diagram of immunological and pharmacological cross-reactivity of phenothiazines.
Figure 2: Simplified signaling pathway for phenothiazine antagonism at the dopamine D2 receptor.
Conclusion
While specific quantitative data for this compound cross-reactivity is limited, its structural similarity to other phenothiazines provides a basis for predicting its behavior in immunological and pharmacological assays. Researchers should exercise caution when interpreting immunoassay results for patients on this compound and consider confirmatory testing. The expected broad receptor binding profile of this compound suggests a pharmacological profile similar to other aliphatic phenothiazines. Further studies are warranted to precisely quantify the cross-reactivity and receptor binding affinities of this compound to better understand its clinical and analytical characteristics.
References
A Methodological Guide to the Comparative Pharmacokinetics of Methiomeprazine
Introduction
Methiomeprazine is a phenothiazine (B1677639) derivative, a class of drugs known for their antipsychotic and sedative properties.[1][2][3] Understanding the pharmacokinetic profile of a drug—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for drug development and determining appropriate dosage regimens.[3] Comparative pharmacokinetic studies across different species are essential for extrapolating preclinical data to human clinical trials.[3]
This guide provides a comprehensive framework for conducting comparative pharmacokinetic studies of this compound. Due to a scarcity of publicly available, direct comparative pharmacokinetic data for this compound, this document focuses on outlining the necessary experimental protocols and data presentation formats that would be required for such a study.
Data Presentation
A key objective of a comparative pharmacokinetic study is the clear presentation of quantitative data to facilitate inter-species comparison. The following table provides a template for summarizing the key pharmacokinetic parameters of this compound that would be determined in such a study.
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Species (Template)
| Parameter | Species A (e.g., Rat) | Species B (e.g., Dog) | Species C (e.g., Monkey) | Human |
| Dose (mg/kg) | ||||
| Route of Administration | ||||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC0-t (ng·h/mL) | ||||
| AUC0-∞ (ng·h/mL) | ||||
| t1/2 (h) | ||||
| CL (L/h/kg) | ||||
| Vd (L/kg) | ||||
| F (%) |
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach maximum plasma concentration
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity
-
t1/2: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
-
F: Bioavailability
Experimental Protocols
A generalized experimental protocol for a comparative pharmacokinetic study of this compound is detailed below. This protocol is based on standard practices in preclinical drug development.
1. Animal Models
-
Select at least two relevant animal species (e.g., rat, dog, monkey) for the study. The choice of species should be justified based on metabolic and physiological similarities to humans, where possible.
-
Animals should be healthy and acclimatized to the laboratory environment before the study.
-
All animal procedures should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
2. Drug Formulation and Administration
-
Prepare a suitable formulation of this compound for the intended route of administration (e.g., oral, intravenous). The formulation should ensure the stability and solubility of the compound.
-
Administer a single dose of this compound to each animal. The dose level should be selected based on available toxicological and pharmacological data.
3. Sample Collection
-
Collect blood samples at predetermined time points after drug administration. The sampling schedule should be designed to adequately characterize the absorption, distribution, and elimination phases of the drug.
-
Typically, blood samples are collected via an indwelling catheter to minimize stress to the animals.
-
Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.
4. Bioanalytical Method
-
Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in biological matrices (e.g., plasma, urine).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the quantification of small molecules in biological fluids due to its high sensitivity and selectivity.
5. Pharmacokinetic Analysis
-
Analyze the plasma concentration-time data using non-compartmental or compartmental pharmacokinetic models to determine the key parameters listed in Table 1.
-
Pharmacokinetic software (e.g., Phoenix WinNonlin) is typically used for this analysis.
6. Data Interpretation
-
Compare the pharmacokinetic parameters of this compound across the different species.
-
Identify any significant inter-species differences in ADME properties and discuss their potential implications for human pharmacokinetics.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study.
References
Benchmarking Methiomeprazine's Antipsychotic Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antipsychotic activity of Methiomeprazine against a selection of well-established antipsychotic drugs. Due to the limited publicly available data on this compound's specific receptor binding affinities, this document leverages data from structurally related phenothiazines and benchmark antipsychotics to provide a comprehensive overview for research and development purposes.
Introduction to this compound
This compound is a phenothiazine (B1677639) derivative.[1] Phenothiazines are a class of first-generation antipsychotics known to act on the dopamine (B1211576) D2 receptor.[2][3] The therapeutic effects of these drugs are primarily attributed to their ability to block dopamine receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[2][4]
Comparative Receptor Binding Affinity
Quantitative data on the binding affinity of a drug to various receptors is crucial for understanding its pharmacological profile, including its therapeutic efficacy and potential side effects. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Benchmark Antipsychotics
| Drug | Dopamine D2 | Serotonin (B10506) 5-HT2A | Reference(s) |
| Haloperidol | 0.89 - 1.55 | 72.0 | |
| Risperidone | 3.13 | 0.16 | |
| Olanzapine | ~25-50x higher affinity than clozapine | High Affinity | |
| Clozapine | 160 | 5.4 |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways in Antipsychotic Action
The primary mechanism of action for most antipsychotic drugs involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. First-generation antipsychotics, like those in the phenothiazine class, are potent antagonists of the dopamine D2 receptor. Newer, "atypical" or second-generation antipsychotics often exhibit a broader receptor binding profile, with a notable affinity for serotonin 5-HT2A receptors in addition to D2 receptors. This dual antagonism is thought to contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms.
Figure 1: Simplified signaling pathway of antipsychotic drugs.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antipsychotic activity of a compound.
In Vitro Receptor Binding Assay
This experiment determines the affinity of a test compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound for Dopamine D2 and Serotonin 5-HT2A receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Incubation buffer and filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Models
Animal models are used to assess the potential antipsychotic efficacy and side effects of a drug.
-
Objective: To evaluate the in vivo antipsychotic-like effects of this compound.
-
Models:
-
Amphetamine-induced hyperlocomotion: Antipsychotics can reduce the increased motor activity induced by amphetamine, a dopamine agonist.
-
Prepulse Inhibition (PPI) of the startle reflex: Schizophrenia is often associated with deficits in sensorimotor gating, which can be modeled in rodents as a disruption of PPI. Antipsychotics can restore this deficit.
-
-
General Procedure:
-
Administer the test compound (this compound) to rodents at various doses.
-
After a specific pretreatment time, induce the behavioral response (e.g., administer amphetamine or present the prepulse and startle stimuli).
-
Measure the behavioral outcome (e.g., locomotor activity or startle response).
-
Compare the results of the drug-treated group to a vehicle-treated control group to determine the effect of the compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential antipsychotic drug.
Figure 2: Preclinical drug discovery workflow for antipsychotics.
Conclusion
While direct quantitative data for this compound's receptor binding profile remains to be fully elucidated in publicly accessible literature, its classification as a phenothiazine strongly suggests activity as a dopamine D2 receptor antagonist. For a comprehensive understanding of its potential as an antipsychotic agent, further in-depth studies, following the experimental protocols outlined in this guide, are essential. The provided comparative data from established antipsychotics serves as a critical benchmark for these future investigations. This will enable a more precise characterization of this compound's pharmacological profile and its potential therapeutic utility.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Methiomeprazine
For researchers and scientists in the dynamic field of drug development, adherence to stringent safety and disposal protocols is not merely a matter of compliance, but a cornerstone of responsible research. The proper handling and disposal of chemical compounds like methiomeprazine (B162253), a phenothiazine (B1677639) derivative, are critical to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Understanding the Hazard Profile
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1]. A significant update to these regulations is the final rule on the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P-List, often referred to as Subpart P, which provides specific requirements for healthcare facilities and is a valuable reference for research laboratories[2][3].
Key principles of pharmaceutical waste management include:
-
Segregation: Properly separating hazardous from non-hazardous waste is crucial.
-
Containerization: Using appropriate, clearly labeled containers for different waste streams prevents accidental mixing and ensures proper handling[1].
-
Prohibition of Sewering: The sewering (flushing down the drain) of hazardous waste pharmaceuticals is strictly prohibited[4][5].
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.
Step 1: Waste Characterization
Before disposal, a "waste determination" must be performed to confirm if the this compound waste is regulated as hazardous under RCRA[6]. Based on the data for similar compounds, it is prudent to manage all this compound waste as hazardous pharmaceutical waste. This includes pure this compound, solutions, and any materials contaminated with it (e.g., gloves, wipes, pipette tips).
Step 2: Segregation and Collection
-
Hazardous Pharmaceutical Waste: All waste containing this compound should be collected in a designated hazardous waste container. These containers are typically black and must be clearly labeled as "Hazardous Waste Pharmaceuticals"[1][2].
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a dedicated, puncture-resistant sharps container[7].
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless they are triple-rinsed, and the rinsate is collected as hazardous waste.
Step 3: Container Management
-
Compatibility: Ensure the waste container is compatible with its contents to prevent any chemical reactions[6]. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical waste[7].
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the accumulation start date, and a clear description of the contents (e.g., "this compound Waste")[6].
-
Closure: Keep the waste container tightly sealed except when adding waste[6].
Step 4: Storage
Accumulate hazardous waste at or near the point of generation in a designated satellite accumulation area. This area should be secure and accessible only to trained personnel.
Step 5: Disposal through a Licensed Vendor
Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. The final step is typically incineration at a permitted facility[3][8].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. epa.gov [epa.gov]
- 4. michigan.gov [michigan.gov]
- 5. dykema.com [dykema.com]
- 6. mtu.edu [mtu.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
